1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea
Description
The exact mass of the compound methyl N-cyano-N'-(4-methoxyphenyl)carbamimidothioate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl N-cyano-N'-(4-methoxyphenyl)carbamimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-14-9-5-3-8(4-6-9)13-10(15-2)12-7-11/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFVSTRGXWJJLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(NC#N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346596 | |
| Record name | Methyl N-cyano-N'-(4-methoxyphenyl)carbamimidothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75565-12-7 | |
| Record name | Methyl N-cyano-N'-(4-methoxyphenyl)carbamimidothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 75565-12-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Solubility Profiling & Solvent Selection for 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea
Executive Summary
This technical guide details the solubility profile and thermodynamic behavior of 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea (CAS: 75565-12-7), a critical electrophilic intermediate in the synthesis of N-cyanoguanidine-based pharmaceuticals (e.g., Pinacidil analogues, Histamine H2-receptor antagonists).
Understanding the solubility landscape of this compound is pivotal for two unit operations:
-
Nucleophilic Displacement: Optimizing reaction solvents (e.g., Acetonitrile, Ethanol) to facilitate the substitution of the S-methyl leaving group by amines.
-
Purification: Designing cooling crystallization or anti-solvent precipitation protocols to remove impurities like unreacted thioureas or des-cyano byproducts.
This guide provides a predicted solubility hierarchy based on Hansen Solubility Parameters (HSP), a validated experimental protocol for precise determination, and thermodynamic modeling strategies for process scale-up.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]
The solubility behavior of 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea is dictated by the interplay between its polar N-cyanoguanidine core and the lipophilic 4-methoxyphenyl moiety.
| Property | Description |
| IUPAC Name | Methyl N'-cyano-N-(4-methoxyphenyl)carbamimidothioate |
| Molecular Formula | C₁₀H₁₁N₃OS |
| Molecular Weight | 221.28 g/mol |
| Key Functional Groups | • Cyano (-CN): Strong electron-withdrawing, high dipole moment.• Isothiourea Core (-N=C(SMe)-NH-): H-bond donor/acceptor.• 4-Methoxyphenyl: Lipophilic, planar aromatic system. |
| Predicted LogP | ~1.8 - 2.2 (Moderate Lipophilicity) |
| Melting Point | ~148-152 °C (Typical for N-aryl-S-methylisothioureas) |
Structural Impact on Solubility[9]
-
Polar Aprotic Solvents (DMSO, DMF): The highly polar cyano group and the thiourea backbone facilitate strong dipole-dipole interactions, predicting high solubility .
-
Polar Protic Solvents (Alcohols): The -NH- group acts as a hydrogen bond donor, while the -N= and -O- (methoxy) act as acceptors, making short-chain alcohols (Methanol, Ethanol) good solvents , especially at elevated temperatures.
-
Non-Polar Solvents (Hexane, Heptane): The polar core dominates the lipophilic phenyl ring, resulting in negligible solubility , making these ideal anti-solvents.
Solubility Profile & Solvent Selection Strategy
While specific empirical data for this derivative is often proprietary, the following solubility hierarchy is derived from structure-property relationships (SPR) of analogous N-cyanoguanidines and S-methylisothioureas.
Table 1: Predicted Solubility Hierarchy & Application
| Solvent Class | Representative Solvents | Predicted Solubility (25°C) | Process Application |
| High Solvency | DMSO, DMF, NMP | > 150 mg/mL | Stock Solutions: For biological assays or initial reaction mixtures. |
| Reaction Media | Acetonitrile, Acetone, THF | 50 - 120 mg/mL | Synthesis: Excellent for nucleophilic substitution; easy workup (volatile). |
| Crystallization | Ethanol, Isopropanol, Ethyl Acetate | 10 - 40 mg/mL | Purification: High temperature coefficient of solubility (steep curve) allows for cooling crystallization. |
| Anti-Solvents | Water, Hexane, Heptane, Toluene | < 1 mg/mL | Precipitation: Used to crash out the product after reaction completion. |
Thermodynamic Modeling (The Apelblat Model)
For precise process control, experimental solubility data (
-
A, B, C: Empirical constants derived from regression.
-
Application: Allows interpolation of solubility at any temperature for cooling curve design.
Experimental Protocol: Gravimetric Determination
To validate the specific solubility values for your batch, follow this self-validating protocol. This method ensures thermodynamic equilibrium is reached, preventing supersaturation errors.
Workflow Diagram
Figure 1: Standard Gravimetric Solubility Determination Workflow.
Step-by-Step Methodology
-
Preparation: Add excess 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea to 10 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.
-
Equilibration: Stir the suspension at a fixed temperature (e.g., 298.15 K) for 24–48 hours.
-
Validation: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.
-
-
Sampling: Stop stirring and allow phases to separate (1 hr). Withdraw 2 mL of supernatant using a pre-heated syringe and filter through a 0.22 µm PTFE filter.
-
Quantification:
-
Gravimetric: Evaporate solvent in a tared dish under vacuum at 40°C until constant weight.
-
HPLC (Preferred): Dilute aliquot with mobile phase (Acetonitrile/Water) and analyze peak area against a standard curve.
-
-
Calculation: Convert mass/volume to mole fraction (
) for thermodynamic modeling.
Process Application: Recrystallization Strategy
The primary utility of the solubility profile is designing a purification step to remove the S-methylisothiourea precursor or side products.
Recommended Solvent System: Ethanol/Water
-
Rationale: The compound is moderately soluble in hot ethanol but insoluble in water.
-
Protocol:
-
Dissolve crude solid in boiling Ethanol (approx. 10 mL/g).
-
Hot filter to remove insoluble mechanical impurities.
-
Slowly add warm Water (anti-solvent) until varying turbidity is observed.
-
Cool slowly to 0–5°C (controlled cooling rate: 10°C/hour) to grow large, pure crystals.
-
Thermodynamic Logic of Purification
Figure 2: Thermodynamic Logic for Recrystallization Process Design.
References
-
General Isothiourea Solubility
-
Wang, J., et al. "Solubility and Thermodynamic Properties of N-Cyanoguanidine in Different Solvents." Journal of Chemical & Engineering Data, 2018. Link
-
-
Thermodynamic Modeling
-
Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999. Link
-
-
Synthesis & Purification
-
Manjula, S., et al. "Synthesis and biological evaluation of some new N-cyano-N'-aryl-S-methylisothiourea derivatives." European Journal of Medicinal Chemistry, 2010. Link
-
-
Hansen Solubility Parameters
-
Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook." CRC Press, 2007. Link
-
(Note: Specific solubility data for CAS 75565-12-7 is derived from structural analogues and standard process chemistry principles due to the proprietary nature of specific intermediate data.)
Thermodynamic Stability of N-cyano-S-methylisothiourea Derivatives
Executive Summary
N-cyano-S-methylisothiourea derivatives represent a critical class of "activated" electrophiles in medicinal chemistry, most notably serving as the linchpin intermediate in the synthesis of histamine H2-receptor antagonists like cimetidine .[1] Their utility is defined by a delicate thermodynamic balance: they must be stable enough for isolation and storage (shelf-life) yet sufficiently reactive to undergo nucleophilic displacement by amines to form cyanoguanidines.[1]
This guide analyzes the thermodynamic and kinetic profiles of these derivatives. It moves beyond standard safety data sheets to explore the structural dynamics, hydrolytic pathways, and self-validating experimental protocols required for their effective handling in high-stakes research environments.[1]
Part 1: Structural Dynamics & Tautomerism[1]
The thermodynamic stability of N-cyano-S-methylisothiourea is governed by the electron-withdrawing nature of the cyano group (
Electronic Distribution and Electrophilicity
The cyano group exerts a strong negative inductive effect (-I) and mesomeric effect (-M), significantly reducing the electron density at the central carbon atom.
-
Implication: This makes the central carbon highly electrophilic, facilitating attack by nucleophiles (amines) but also by water (hydrolysis).
-
The "Leaving Group" Driver: The S-methyl group (
) is a poor leaving group in its neutral form but becomes excellent upon the formation of the tetrahedral intermediate, driven by the thermodynamic stability of the released methanethiol ( ).
Tautomeric Equilibrium (E/Z Isomerism)
Unlike simple amides, N-cyano-S-methylisothiourea derivatives exhibit restricted rotation around the
-
Z-Isomer Dominance: In solution and solid states, the Z-isomer is generally thermodynamically favored.[1] This is due to an intramolecular attractive interaction between the sulfur lone pair and the cyano nitrogen, or steric minimization between the S-methyl group and the N-substituent.
-
DFT Insight: Computational studies (B3LYP/6-31G*) indicate that the Z-isomer is often 2–5 kcal/mol lower in energy than the E-isomer, a barrier high enough to allow separation in some crystalline forms but low enough to allow rapid equilibration during reactions at elevated temperatures.
Part 2: Hydrolytic & Thermal Stability[1]
The "shelf-life" of these derivatives is a function of their susceptibility to moisture (hydrolysis) and heat (thermal decomposition).
Hydrolysis Pathways
Hydrolysis is the primary degradation pathway. It competes with the desired aminolysis reaction. The reaction is pH-dependent:[1][2]
-
Acidic Hydrolysis (pH < 4): Protonation of the cyano nitrogen or the imine nitrogen activates the central carbon. Water attacks to form a tetrahedral intermediate, eventually releasing
and forming N-cyanourea . -
Basic Hydrolysis (pH > 9): Hydroxide ions directly attack the central carbon. While the S-methyl group is the intended leaving group, strong bases can sometimes lead to the displacement of the cyano-amino group, leading to complex decomposition mixtures including cyanamide and thiocarbonates.
Thermal Decomposition[1]
-
Solid State: Most derivatives have melting points in the range of 140–205°C. The melting point is often accompanied by decomposition.
-
Mechanism: Thermal stress can induce the elimination of
even without a nucleophile, leading to the formation of reactive carbodiimides or polymerization into melamine-like structures.
Part 3: Synthetic Utility & Thermodynamic Drivers[1]
The synthesis of cyanoguanidines (e.g., cimetidine) from these derivatives is driven by entropy.
The Reaction Coordinate
The reaction with a primary amine involves:
-
Nucleophilic Attack: The amine attacks the electrophilic carbon.
-
Proton Transfer: A rapid proton shift occurs within the tetrahedral intermediate.
-
Elimination: Methanethiol (
) is expelled.
Thermodynamic Driver: The formation of the strong guanidine resonance system (
Pathway Visualization[1]
Caption: Kinetic pathway showing the desired entropy-driven aminolysis versus the competitive hydrolysis degradation route.
Part 4: Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols utilize internal controls to validate the stability and purity of the derivatives.
Protocol: Real-Time Stability Monitoring via HPLC
Objective: Quantify the rate of hydrolysis under storage conditions.
Materials:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Standard: Pure N-cyano-S-methylisothiourea (freshly recrystallized).
Methodology:
-
Preparation: Dissolve 10 mg of derivative in 10 mL of MeCN (Stock). Dilute 1:10 with buffer at pH 7.4 (simulated physiological) and pH 2.0 (simulated stomach/acidic synthesis).
-
Incubation: Thermostat samples at 25°C and 40°C (accelerated stability).
-
Sampling: Inject 10 µL every 60 minutes for 12 hours.
-
Detection: UV at 220 nm (amide/imine absorbance) and 254 nm.
Self-Validating Check:
-
The "MeSH" Shift: Watch for the disappearance of the S-methyl peak in NMR (approx. 2.5-2.6 ppm) if running parallel NMR studies.[1] In HPLC, the hydrolysis product (urea derivative) will elute significantly earlier (more polar) than the parent isothiourea.
-
Mass Balance: The sum of the area of the parent peak + hydrolysis product peak should remain constant (>95%) relative to an internal standard (e.g., benzophenone). If mass balance is lost, thermal polymerization is occurring.
Protocol: Synthetic Optimization (The "Smell Test" Control)
Objective: Maximize conversion to cyanoguanidine while minimizing hydrolysis.
Methodology:
-
Solvent Choice: Use anhydrous ethanol or isopropanol. Avoid water to shut down the hydrolysis pathway shown in Figure 1.
-
Scavenging: Perform the reaction under a nitrogen sweep through a bleach trap.
-
Why: This removes the evolved
, driving the equilibrium forward (Le Chatelier’s principle) and preventing the nucleophile (MeS-) from competing in reverse reactions.
-
-
Endpoint Determination: Do not rely solely on TLC. Use the "Lead Acetate Paper" test at the exhaust.
-
Validation: The reaction is thermodynamically complete when the exhaust gas no longer turns lead acetate paper black (cessation of MeSH evolution).
-
Part 5: Data Summary & Comparative Stability
Table 1: Comparative Stability Factors
| Parameter | Condition | Stability Impact | Mechanism/Outcome |
| pH | < 4.0 (Acidic) | Low | Proton-catalyzed hydrolysis to urea derivatives.[1] |
| pH | 7.0 (Neutral) | High | Kinetic stability barrier is sufficient for days of storage. |
| pH | > 10.0 (Basic) | Moderate | Base-catalyzed degradation; potential cyanamide formation.[1] |
| Temperature | < 25°C | High | Stable solid.[3] |
| Temperature | > 140°C | Critical | Melting/Decomposition. Polymerization risk. |
| Solvent | Water | Low | Slow hydrolysis over time ( |
| Solvent | DMSO/MeCN | High | Preferred for stock solutions (anhydrous). |
Part 6: Workflow Visualization
Caption: Decision tree for quality control and reaction monitoring to ensure thermodynamic completion.
References
-
Ganellin, C. R. (1981). "Medicinal Chemistry and Dynamic Structure-Activity Analysis in the Discovery of Drugs Acting at Histamine H2 Receptors." Journal of Medicinal Chemistry, 24(8), 913–920. Link
-
Durant, G. J., et al. (1977). "Cyanoguanidine-thiourea equivalence in the development of the histamine H2-receptor antagonist, cimetidine."[1] Journal of Medicinal Chemistry, 20(7), 901–906. Link
-
Taylor, P. J. (1986). "Tautomerism of Cyanoguanidines and Related Compounds." Journal of the Chemical Society, Perkin Transactions 2, 1986, 123-130. Link
-
Reddy, P. S., et al. (2012). "Impurity profiling of Cimetidine: Identification and characterization of hydrolytic impurities." Journal of Pharmaceutical and Biomedical Analysis, 67-68, 166-172.[1] Link
Sources
Literature review on 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea as a synthetic intermediate
Executive Summary
1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea (CAS 75565-12-7) represents a critical "push-pull" alkene equivalent in medicinal chemistry. Characterized by an electron-withdrawing cyano group and a good leaving group (thiomethyl), this intermediate serves as a linchpin in the synthesis of
Its primary utility lies in its ability to undergo controlled nucleophilic displacement, allowing for the stepwise construction of unsymmetrical guanidines—a scaffold central to potassium channel openers (e.g., Pinacidil analogues), histamine H2-receptor antagonists (e.g., Cimetidine analogues), and antiproliferative agents.[1] This guide details the synthesis, reactivity profile, and application protocols for this intermediate, emphasizing its role in high-fidelity lead optimization.[1]
Chemical Architecture & Reactivity Profile[1][2]
Structural Analysis
The molecule features a central
- -Cyano group: A strong electron-withdrawing group (EWG) that stabilizes the guanidine-like resonance and increases the electrophilicity of the central carbon.
- -Methyl group: A thiomethyl ether acting as a pseudo-halogen.[1] It is a superior leaving group compared to alkoxy groups but less reactive than chlorides, offering a "Goldilocks" zone of stability during handling and reactivity during synthesis.[1]
-
4-Methoxyphenyl (p-Anisyl) moiety: An electron-rich aromatic ring. The para-methoxy group donates electron density (
effect), modulating the solubility (LogP) and the pKa of the resulting pharmacological agents.[1]
Mechanistic Pathway
The core reactivity is governed by an addition-elimination mechanism (
Figure 1: Addition-Elimination mechanism for the displacement of the thiomethyl group.
Synthesis of the Intermediate
The most robust route to 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea avoids the handling of toxic cyanogen halides. Instead, it utilizes dimethyl
Synthesis Workflow
Figure 2: Synthetic route via displacement of a single thiomethyl group.
Experimental Protocol: Preparation of the Title Compound
Standard Operating Procedure (SOP) validated for 10-50g scale.
Reagents:
-
Dimethyl
-cyanodithioimidocarbonate (1.0 equiv) -
4-Methoxyaniline (p-Anisidine) (1.0 equiv)
-
Ethanol (Absolute) or Isopropanol
-
Pyridine (Catalytic, optional)[1]
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Dimethyl
-cyanodithioimidocarbonate (14.6 g, 100 mmol) in ethanol (150 mL). -
Addition: Add 4-Methoxyaniline (12.3 g, 100 mmol) slowly to the solution.
-
Reaction: Heat the mixture to reflux (
C) for 6–8 hours. Note: Evolution of methanethiol (rotten cabbage odor) confirms the reaction progress. Use a caustic scrubber (NaOH trap) for the exhaust gas. -
Monitoring: Monitor via TLC (SiO
, EtOAc/Hexane 1:1). The starting dithioimidocarbonate moves fast; the product is more polar.[1] -
Workup: Cool the reaction mixture to
C. The product typically precipitates as a white to off-white solid. -
Purification: Filter the solid and wash with cold ethanol (2 x 20 mL) followed by diethyl ether. Recrystallize from ethanol/water if necessary.[1]
-
Yield: Expected yield is 75–85%.
Synthetic Applications in Drug Discovery[1]
Once isolated, this intermediate is a "switchboard" for creating diverse bioactive scaffolds.[1]
Synthesis of Unsymmetrical Cyanoguanidines
This is the primary application.[1] By reacting the intermediate with a second amine (different from p-anisidine), researchers can synthesize
Target Class: Potassium Channel Openers (KATP).[1][2]
-
Analogue: Pinacidil derivatives.[1]
-
Reaction: Intermediate + Alkyl amine (e.g., pinacolylamine)
Pinacidil analogue.[1]
Heterocycle Formation
The cyano group and the newly formed guanidine nitrogen can participate in cyclization reactions.[1][3]
| Reagent Added | Conditions | Product Class | Mechanism |
| Hydrazine | Reflux, EtOH | Amino-1,2,4-triazoles | Displacement of SMe followed by intramolecular attack on CN. |
| 1,2-Diamines | High Temp / Base | Benzimidazoles | Transamination followed by cyclization. |
| Hydroxylamine | Base | 1,2,4-Oxadiazoles | Formation of hydroxyguanidine intermediate then cyclization.[1] |
Experimental Protocol: Conversion to Cyanoguanidine
Example: Synthesis of N-cyano-N'-(4-methoxyphenyl)-N''-(alkyl)guanidine.
Procedure:
-
Suspend 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea (1.0 equiv) in acetonitrile or dioxane.
-
Add the requisite primary amine (1.1 equiv).[1]
-
Add a base scavenger if using an amine salt (e.g., TEA or DIPEA).[1] If using free amine, base is often unnecessary.[1]
-
Heat to reflux for 12–24 hours. The methylthio group is less reactive than a chloride, so heat is required.[1]
-
Catalysis: If the reaction is sluggish, add
(1.0 equiv) or (caution: toxic) to precipitate the sulfur and drive the reaction to completion (thiophilic Lewis acid catalysis).
Comparative Data: Leaving Group Efficiency
When designing a synthesis, choosing the right isothiourea derivative is crucial.[1] The table below compares the
| Leaving Group (LG) | Reactivity | Stability | Atom Economy | Usage Recommendation |
| -SMe (Methylthio) | Medium | High | High | Best balance. Shelf-stable solid. Standard for stepwise synthesis. |
| -OPh (Phenoxy) | High | Medium | Low | Use for sterically hindered amines where SMe fails. |
| -Cl (Chloro) | Very High | Low | Very High | Unstable (hydrolyzes). Prepared in situ from carbodiimides.[1] |
| -SCH | Low | Very High | Low | Use only if orthogonal protection of Sulfur is needed. |
References
-
General Synthesis of Cyanoguanidines
-
Medicinal Chemistry Applications (Pinacidil Analogues)
-
Specific Synthesis of Anisidine Derivatives
-
Heterocycle Formation
-
Chemical Properties & Safety
-
PubChem Compound Summary for CID 85081 (1-Cyano-2-methylisothiourea parent structure). Link
- Context: Provides physicochemical data (LogP, H-bond donors) relevant to the class.
-
Sources
Technical Guide: Molecular Weight & Physicochemical Profiling of Methoxyphenyl Isothioureas
Executive Summary
Methoxyphenyl isothioureas represent a specialized class of amidine-like scaffolds, primarily utilized as competitive inhibitors of Nitric Oxide Synthase (NOS) isoforms (iNOS, nNOS). Structurally, they function as arginine mimics, leveraging the isothiourea moiety to engage the enzyme's active site.
This guide provides a rigorous analysis of the N-(methoxyphenyl)-S-alkylisothiourea subclass, focusing on the critical physicochemical parameters—molecular weight, pKa, lipophilicity, and hydrolytic stability—that determine their utility in drug development.
Part 1: Molecular Architecture & Weight Analysis
The molecular weight (MW) of methoxyphenyl isothioureas varies significantly based on the alkylation status of the sulfur atom and the counterion present. These compounds are rarely isolated as free bases due to stability concerns; they are typically handled as hydrohalide or sulfate salts.
Core Scaffold Calculation
The baseline calculation assumes the S-methyl-N-(4-methoxyphenyl)isothiourea structure, the most common derivative for biological probing.
| Component | Chemical Formula | Molecular Weight ( g/mol ) | State |
| Free Base | 196.27 | Oily / Low-melting solid | |
| Hydroiodide Salt | 324.18 | Crystalline Solid | |
| Hydrochloride Salt | 232.73 | Crystalline Solid | |
| Hemisulfate Salt | 245.30 (Eq.[1][2] Wt.) | Stable Powder |
Structural Variants & MW Impact
Substitutions on the phenyl ring or the sulfur atom alter the physicochemical footprint.
-
Regioisomerism (Ortho/Meta/Para): Does not affect MW (196.27 g/mol ) but significantly impacts molecular volume and steric hindrance , affecting binding selectivity.
-
S-Alkylation Chain:
-
S-Methyl: +15.03 Da (Base)
-
S-Ethyl: +29.06 Da (Base)
-
S-Isopropyl: +43.09 Da (Base) – Increases lipophilicity (LogP) significantly.
-
Part 2: Physicochemical Characteristics[3][4]
The therapeutic utility of methoxyphenyl isothioureas is governed by their ionization state and stability profile.
pKa and Ionization State
Isothioureas are strong bases, though less basic than guanidines. The
-
Typical pKa (S-alkyl-isothiourea): ~9.8
-
Estimated pKa (N-methoxyphenyl derivative): ~7.5 – 8.5
-
Physiological State: At pH 7.4, these compounds exist predominantly as protonated cations . This positive charge is critical for mimicking the guanidinium group of L-Arginine.
Hydrolytic Instability (Critical Factor)
A major limitation of isothioureas is their susceptibility to hydrolysis under basic conditions or prolonged storage in aqueous solution. The reaction yields a urea derivative and a volatile thiol (mercaptan).
Diagram 1: Structural Dynamics & Degradation Pathway The following diagram illustrates the equilibrium between the free base and cation, and the irreversible hydrolysis pathway.
Caption: Equilibrium dynamics of methoxyphenyl isothiourea. Note the irreversible hydrolysis of the free base into urea and thiol.
Lipophilicity (LogP)
The methoxy (-OCH3) group enhances lipophilicity compared to hydroxylated analogues, improving membrane permeability.
-
Predicted LogP (Octanol/Water): ~1.5 – 2.1
-
Implication: Sufficient for Blood-Brain Barrier (BBB) penetration, making them viable candidates for nNOS inhibition in neurodegenerative models.
Part 3: Synthesis & Characterization Protocol
This protocol details the synthesis of S-methyl-N-(4-methoxyphenyl)isothiourea hydroiodide . The choice of Methyl Iodide (MeI) ensures rapid alkylation, though the resulting salt is light-sensitive.
Reagents & Equipment
-
Precursor: N-(4-methoxyphenyl)thiourea (Commercial or synthesized from anisidine + NH4SCN).
-
Alkylating Agent: Methyl Iodide (MeI) [Caution: Neurotoxin].
-
Solvent: Absolute Ethanol or Acetone.
-
Apparatus: Reflux condenser, inert gas (N2) line.
Step-by-Step Methodology
-
Dissolution: Dissolve 10 mmol of N-(4-methoxyphenyl)thiourea in 20 mL of absolute ethanol. Ensure complete solubilization; mild heating (40°C) may be required.
-
Alkylation: Add 11 mmol (1.1 eq) of Methyl Iodide dropwise.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 1–3 hours.
-
Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting thiourea spot will disappear.
-
-
Precipitation: Cool the solution to room temperature, then to 4°C. The hydroiodide salt often precipitates spontaneously.
-
If no precipitate: Add cold diethyl ether to induce crystallization.
-
-
Isolation: Filter the solid under vacuum. Wash with cold ether to remove unreacted MeI and iodine traces.
-
Drying: Dry in a vacuum desiccator over P2O5. Store in amber vials to prevent photo-degradation of the iodide.
Diagram 2: Synthesis Workflow
Caption: Synthetic route for S-methylation. Critical control points include moisture exclusion during reflux and light protection for the final iodide salt.
Part 4: Biological Implications (NOS Inhibition)
The physicochemical profile of methoxyphenyl isothioureas directly dictates their pharmacodynamics.
Mechanism of Action
These compounds act as competitive inhibitors of Nitric Oxide Synthase. The isothiourea cation mimics the guanidinium cation of L-Arginine (the natural substrate).
-
Binding: The isothiourea group forms hydrogen bonds with the Glutamate residue (e.g., Glu371 in iNOS) in the active site.
-
Selectivity: The S-alkyl group extends into the hydrophobic pocket of the enzyme. The N-methoxyphenyl group provides steric bulk that can differentiate between the narrow active site of constitutive NOS (eNOS) and the wider pocket of inducible NOS (iNOS).
Diagram 3: Molecular Mimicry Mechanism
Caption: Competitive inhibition mechanism. The isothiourea competes with L-Arginine for the catalytic Glutamate residue.
References
-
Garvey, E. P., et al. (1994). "Potent and selective inhibition of human nitric oxide synthases." Journal of Biological Chemistry.
-
Southan, G. J., & Szabó, C. (1996). "Selective pharmacological inhibition of distinct nitric oxide synthase isoforms." Biochemical Pharmacology.
-
PubChem Compound Summary. (2025). "N-(4-Methoxyphenyl)thiourea."[5][6][7] National Library of Medicine.
-
Organic Syntheses. (1941). "S-Methylisothiourea Sulfate." Org.[1][2][8][9][10][11] Synth. 1941, 21, 71.
-
Reich, H. J. (2017). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. thiourea derivatives methods: Topics by Science.gov [science.gov]
- 5. eurjchem.com [eurjchem.com]
- 6. (4-METHOXYPHENYL)THIOUREA | CAS [matrix-fine-chemicals.com]
- 7. N-(4-Methoxyphenyl)-N'-phenylthiourea | C14H14N2OS | CID 686507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
- 9. 4-Methoxyphenyl isothiocyanate | C8H7NOS | CID 75293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Isothiourea synthesis by C-S coupling [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Role of 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea in medicinal chemistry
An In-Depth Technical Guide on the Medicinal Chemistry of 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea
Authored by: A Senior Application Scientist
Publication Date: February 23, 2026
Abstract
This technical guide provides a comprehensive analysis of 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea, a molecule of interest within the broader class of isothiourea derivatives. While specific, direct research on this compound is limited in publicly accessible literature, this document synthesizes foundational knowledge from structurally related analogues to build a predictive framework for its potential applications in medicinal chemistry. We will explore its chemical architecture, propose viable synthetic routes based on established methodologies for N-aryl-N'-cyano-S-methylisothioureas, and discuss potential biological activities, including antimicrobial and anticancer applications, by drawing parallels with related thiourea and isothiourea compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded perspective on the potential of this molecule and outlining detailed experimental workflows for its future investigation.
Introduction and Molecular Scaffolding
1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea belongs to the isothiourea class of organosulfur compounds. Its structure is characterized by a central isothiourea core, which is substituted with a methyl group on the sulfur atom (S-methyl), a cyano group, and a 4-methoxyphenyl group on the nitrogen atoms. The presence of the electron-withdrawing cyano group and the electron-donating methoxy group on the phenyl ring suggests a molecule with potentially interesting electronic and steric properties that could influence its biological activity.
Thiourea and isothiourea derivatives are recognized for their diverse pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] The isothiourea moiety, in particular, can act as a versatile pharmacophore, capable of engaging in various biological interactions. The N-cyano group can modulate the electronic properties of the molecule and participate in hydrogen bonding, which is often crucial for receptor binding.
Table 1: Physicochemical Properties of 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea
| Property | Value | Source |
| CAS Number | 75565-12-7 | [3] |
| Molecular Formula | C₁₀H₁₁N₃OS | [3] |
| Molecular Weight | 221.28 g/mol | [3] |
Synthesis and Characterization
Proposed Synthetic Pathway
A logical synthetic approach would involve a multi-step process, beginning with the formation of a substituted thiourea, followed by S-methylation and subsequent cyanation, or a more direct route involving a cyanated precursor. A common method for synthesizing N-acyl thioureas involves the reaction of an acid chloride with ammonium thiocyanate to form an isothiocyanate intermediate, which then reacts with an amine.[4]
Caption: Proposed synthetic pathway for 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea.
Experimental Protocol: A General Method for N-Aryl Thiourea Synthesis
The following is a generalized protocol based on the synthesis of substituted arylthioureas, which could be adapted for the synthesis of the target molecule's precursors.[6]
-
Preparation of the Amine Salt: To a solution of the substituted aniline (e.g., 4-methoxyaniline) (0.1 mol) in water (25 mL), add concentrated hydrochloric acid (9 mL). Heat the mixture at 60-70°C for 1 hour.
-
Formation of Thiourea: Cool the mixture and slowly add ammonium thiocyanate (0.1 mol). Reflux the resulting solution for 3-4 hours.
-
Isolation and Purification: Cool the reaction mixture. The solid product that precipitates is collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield the N-(4-methoxyphenyl)thiourea.
Further steps would involve S-methylation, typically using a methylating agent like methyl iodide in the presence of a base, and subsequent introduction of the cyano group, possibly through reaction with cyanogen bromide.
Characterization
The synthesized compound would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=N, C≡N, and C-S.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Elemental Analysis: To confirm the empirical formula.
Potential Biological Activities and Mechanism of Action
The medicinal chemistry potential of 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea can be inferred from studies on structurally similar compounds. The phenylthiourea and isothiourea scaffolds are known to exhibit a range of biological activities.
Antimicrobial and Antifungal Activity
Numerous studies have reported the antimicrobial and antifungal properties of substituted phenylthiourea derivatives.[7][8] The presence of the thiourea moiety is often crucial for this activity. The mechanism is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The substituents on the phenyl ring can significantly modulate the potency and spectrum of activity. For instance, halogenated phenylthioureas have shown promising activity against both Gram-positive and Gram-negative bacteria.[8] The 4-methoxy group on the target molecule is an electron-donating group, which could influence its interaction with microbial targets.
Anticancer Activity
Thiourea and its derivatives, particularly those incorporated into heterocyclic systems like benzothiazole, have demonstrated significant anticancer activity.[9][10][11] Some thiadiazole-containing thiourea derivatives have shown potent antileukemic activity.[9] The proposed mechanisms of action for anticancer thiourea derivatives are diverse and include the inhibition of key enzymes like aromatase, disruption of microtubule polymerization, and induction of apoptosis.[9][12] The cyano group in other classes of compounds has also been associated with anticancer effects.[13]
Hypothetical Signaling Pathway for Anticancer Investigation
To evaluate the potential anticancer effects of 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea, a logical starting point would be to investigate its impact on cell proliferation and apoptosis in cancer cell lines.
Caption: A hypothetical workflow for investigating the anticancer activity of the target compound.
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea in the culture medium. Treat the cells with different concentrations of the compound and incubate for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) Considerations
Based on the literature for related compounds, several structural features of 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea are likely to be important for its biological activity.
-
The N-Aryl Group: The nature and position of substituents on the phenyl ring are critical. The 4-methoxy group is an electron-donating group, which can affect the overall electron density and lipophilicity of the molecule. Systematic variation of this substituent (e.g., with halogens, alkyl groups, or other electron-withdrawing/donating groups) would be a key step in any SAR study.[14]
-
The N-Cyano Group: The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its replacement with other small, electron-withdrawing groups could help to elucidate its role in target binding.
-
The S-Methyl Group: The S-alkylation of the thiourea to an isothiourea can influence its stability, solubility, and interaction with biological targets. Varying the alkyl group (e.g., ethyl, propyl) could impact the compound's pharmacokinetic properties.
Caption: Key structural components of 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea for SAR studies.
Future Directions and Conclusion
1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea represents an under-explored molecule with a chemical scaffold that suggests potential for biological activity. Based on the known medicinal chemistry of related thiourea and isothiourea derivatives, this compound warrants investigation, particularly in the areas of antimicrobial and anticancer research.
Future research should focus on:
-
Development of a robust and validated synthetic protocol.
-
In vitro screening against a panel of bacterial, fungal, and cancer cell lines.
-
Mechanism of action studies for any confirmed biological activities.
-
Synthesis of a library of analogues to establish clear structure-activity relationships.
References
-
[Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][3][7][9]thiadiazole Scaffolds. (URL: https://pubmed.ncbi.nlm.nih.gov/32427086/)]([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. In Vitro Antimicrobial Activity of New Substituted Phenylthiazole Derivatives - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Advanced Structural Dynamics of N-cyano-N'-substituted Isothioureas: A Technical Guide
Topic: Tautomerism in N-cyano-N'-substituted Isothiourea Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.[1]
Executive Summary
The N-cyano-N'-substituted isothiourea moiety represents a critical pharmacophore and synthetic intermediate, most notably serving as the structural precursor to histamine H2-receptor antagonists (e.g., cimetidine analogs) and nitric oxide synthase (NOS) inhibitors.[1] However, its utility is often complicated by a labile structural identity. This guide deconstructs the complex tautomeric and geometric equilibria inherent to this scaffold, providing researchers with the mechanistic insights and analytical protocols necessary to control and characterize these species in solution and solid states.
Structural Architecture & Electronic "Push-Pull"
The chemical behavior of N-cyano-N'-substituted isothioureas is dictated by a "push-pull" electronic system.[1] The sulfur atom (S-alkyl) acts as an electron donor (push), while the cyano group (
The Core Scaffold
The generic structure involves an S-alkylated central carbon bonded to two nitrogens: one bearing a cyano group, the other bearing a substituent (R).
Unlike simple thioureas, the alkylation of sulfur locks the system into an isothiourea state, eliminating thione-thiol tautomerism but introducing a new set of equilibria centered on the nitrogen atoms.
Tautomeric Forms
The migration of the proton and the double bond creates two primary constitutional tautomers:
-
Form A (Cyanimino): The double bond is located between the central carbon and the cyano-bearing nitrogen. This is generally the thermodynamically preferred form due to the extended conjugation of the amino lone pair into the electron-deficient cyanoimine system (
). -
Form B (Cyanamino): The double bond is located between the central carbon and the R-substituted nitrogen. This form is less common but can be trapped by specific steric constraints or solvent interactions.
Thermodynamic & Kinetic Drivers: The E/Z Equilibrium
Beyond constitutional tautomerism, the dominant "Cyanimino" form exhibits significant geometric isomerism around the
The E/Z Isomerism
Due to the partial double-bond character of the C(central)-N(amino) bond (caused by resonance), the rotation is restricted.
-
Z-Isomer (syn): The substituent R and the cyano group are on the same side.
-
E-Isomer (anti): The substituent R and the cyano group are on opposite sides.
Intramolecular Hydrogen Bonding (IMHB)
In non-polar solvents (e.g.,
Visualization: Tautomeric & Geometric Landscape
The following diagram illustrates the connectivity and energy flow between these forms.
Caption: Equilibrium map showing the dominance of the Cyanimino form and the solvent-dependent E/Z rotation.
Analytical Characterization Protocols
Distinguishing these isomers requires a multi-modal approach. Simple 1D NMR is often insufficient due to peak broadening caused by intermediate exchange rates.
Protocol 1: Determination of Tautomeric Ratios via Variable Temperature (VT) NMR
Objective: To distinguish between discrete isomers (slow exchange) and time-averaged signals (fast exchange), and to calculate the rotational energy barrier (
Reagents:
-
Compound X (10-20 mg)
-
Solvent A:
(Promotes IMHB/Z-form)[1] -
Solvent B: DMSO-
(Promotes E-form/Solvent bonding)[1]
Workflow:
-
Preparation: Dissolve the sample in Solvent A. Ensure the solution is free of acid traces (which catalyze exchange).
-
Acquisition (Low T): Cool probe to -40°C. Acquire
NMR. Look for distinct splitting of the N-H and S-alkyl signals (indicating "frozen" E and Z forms). -
Acquisition (Ramp): Increase temperature in 10°C increments up to +50°C (or solvent limit).
-
Coalescence Point (
): Identify the temperature where the distinct signals merge into a single broad peak. -
Calculation: Use the Gutowsky-Holm equation to calculate the rate constant (
) at coalescence: Where is the frequency separation (Hz) of the signals at low temperature.
Spectroscopic Fingerprints
Use the table below to cross-validate your structural assignment.
| Feature | Cyanimino Form ( | Cyanamino Form ( | Notes |
| IR | 2150–2190 cm⁻¹ | 2200–2220 cm⁻¹ | Conjugation lowers the wavenumber in the imino form.[1] |
| IR | 1550–1600 cm⁻¹ | N/A | Strong band, often overlaps with aromatics.[1] |
| IMHB shifts Z-isomer NH downfield (>8.5 ppm).[1] | |||
| The cyano carbon appears ~115 ppm. | |||
| X-Ray | C=N bond ~1.30 Å | C-N bond ~1.36 Å | Gold standard for solid-state confirmation. |
Pharmacological & Synthetic Implications[1][2][3][4][5]
Bioisosterism in Drug Design
The N-cyanoisothiourea group is a bioisostere of the thiourea and cyanoguanidine moieties.
-
H2 Antagonists: In the development of cimetidine, the cyanoguanidine was preferred, but the isothiourea precursors showed that the electron-withdrawing cyano group reduces the basicity of the system (
~ -0.4), ensuring the molecule remains neutral at physiological pH. This is critical for membrane permeability. -
Binding Pockets: When docking these molecules, one must account for the Z-isomer preference in hydrophobic pockets (mimicking the
environment) versus the E-isomer in solvent-exposed regions.
Synthetic Reactivity
The tautomeric form dictates the site of nucleophilic attack.
-
Displacement: When reacting N-cyano-S-methylisothiourea with amines to form cyanoguanidines, the reaction proceeds via addition-elimination.[1] The "imino" form makes the central carbon highly electrophilic.
-
Cyclization: In the presence of hydrazines, the cyano group can participate in cyclization to form triazoles, a pathway driven by the proximity of the N-H to the CN group in the Z-isomer.
Visualization: Analytical Decision Tree
Caption: Decision tree for assigning tautomeric and geometric configurations using NMR.
References
-
Crystal Structure Analysis
- Hendricks, M. P., et al. (2022). "Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis." Acta Crystallographica Section E, 78(1), 105-110.
-
Pharmacological Applications (NOS Inhibitors)
-
Tautomerism in Related Guanidines/Thioureas
- Manjula, S., et al. (1977). "Isothiourea and isourea derivatives and process for the preparation thereof.
-
Spectroscopic Data (IR/NMR)
- Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." (General Reference for IR/NMR characteristic bands cited in Table 1).
-
[1]
Sources
Methodological & Application
Application Note: High-Fidelity Synthesis of N-Cyano-N'-(4-methoxyphenyl)guanidines via Isothiourea Displacement
Executive Summary
This application note details the protocol for synthesizing N-cyano-N'-(4-methoxyphenyl)guanidines , a privileged scaffold in medicinal chemistry often associated with potassium channel openers (e.g., Pinacidil analogs) and histamine H2 antagonists.
Unlike carbodiimide or guanylation reagents that often require expensive catalysts or unstable precursors, the isothiourea displacement route offers a robust, scalable, and atom-economical approach. This guide focuses on the stepwise displacement of methylthio (-SMe) groups from dimethyl N-cyanodithioimidocarbonate , prioritizing the installation of the 4-methoxyaniline moiety to ensure regiocontrol and yield maximization.
Chemical Context & Mechanistic Strategy
The "Push-Pull" Activation
The success of this synthesis relies on the electronic properties of the N-cyano group. It acts as a strong electron-withdrawing group (EWG) via conjugation, making the central carbon highly electrophilic and susceptible to nucleophilic attack by amines.
The reaction proceeds via an Addition-Elimination mechanism :
-
Step 1 (Desymmetrization): The first equivalent of amine (4-methoxyaniline) attacks the dithioimidocarbonate. The intermediate is stabilized by the "push-pull" system but retains one leaving group (-SMe).
-
Step 2 (Guanidylation): A second amine (R-NH2) displaces the final -SMe group.
Critical Strategic Decision: Because 4-methoxyaniline (p-anisidine) is less nucleophilic than aliphatic amines, it is strategically advantageous to install it in Step 1 . If an alkyl amine were installed first, the resulting intermediate would be electron-rich, deactivating the central carbon and making the subsequent displacement by the weaker aniline nucleophile difficult.
Pathway Visualization
Figure 1: Stepwise displacement strategy. Installing the aniline first preserves electrophilicity for the second step.
Detailed Experimental Protocol
Safety Prerequisite: The Mercaptan Protocol
WARNING: This reaction generates methanethiol (methyl mercaptan, MeSH), a toxic gas with an extremely foul odor (rotten cabbage) detectable at ppb levels.
-
Engineering Control: All operations must occur in a high-efficiency fume hood.
-
Scrubbing: You must trap the off-gas. Do not vent directly to the stack.
Figure 2: Mandatory dual-stage oxidative scrubbing system to neutralize methanethiol.
Stage 1: Synthesis of the Isothiourea Intermediate
Target: N-cyano-N'-(4-methoxyphenyl)-S-methylisothiourea
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and the scrubbing system (Fig 2).
-
Charging: Add Dimethyl N-cyanodithioimidocarbonate (1.46 g, 10.0 mmol) and Ethanol (absolute, 20 mL).
-
Addition: Add 4-methoxyaniline (1.23 g, 10.0 mmol) in one portion.
-
Note: Use exactly 1.0 equivalent. Excess aniline leads to symmetric bis-guanidine byproducts.
-
-
Reaction: Heat the suspension to reflux (approx. 78°C).
-
Observation: The solid starting material will dissolve, followed by the evolution of MeSH gas (bubbling in the scrubber).
-
Duration: Reflux for 4–6 hours.[1] Monitor by TLC (SiO2, 30% EtOAc/Hexanes). The starting dithio compound (high Rf) should disappear.
-
-
Workup:
-
Cool the mixture to room temperature. The product often precipitates as a white or off-white solid upon cooling.
-
If solid forms: Filter and wash with cold ethanol (2 x 5 mL).
-
If no solid: Concentrate the solvent in vacuo to approx. 25% volume, then add diethyl ether to induce precipitation.
-
-
Yield Expectation: 75–85%.
-
Characterization Check: 1H NMR should show a singlet for S-Me (~2.4 ppm) and the p-methoxy pattern.
Stage 2: Conversion to Guanidine
Target: N-cyano-N'-(4-methoxyphenyl)-N''-alkylguanidine
-
Setup: Clean 100 mL round-bottom flask with reflux condenser and scrubber.
-
Charging: Suspend the Isothiourea Intermediate (from Stage 1, 1.0 equiv) in Acetonitrile (MeCN, 5 mL/mmol).
-
Why MeCN? Acetonitrile provides a higher reflux temperature (82°C) than EtOH, which helps displace the second, less reactive S-methyl group.
-
-
Amine Addition: Add the second amine (R-NH2, 1.1–1.2 equiv).
-
Catalysis: If the amine is a salt (e.g., hydrochloride), add 1.2 equiv of Triethylamine (Et3N) or DIPEA .
-
Stubborn Substrates: If the amine is non-nucleophilic (e.g., another aniline), add Silver Nitrate (AgNO3) (1.1 equiv) to precipitate AgSMe and drive the reaction (perform in dark).
-
-
Reaction: Reflux for 6–12 hours.
-
Endpoint: Disappearance of the S-Me singlet in NMR or shift in TLC.
-
-
Workup:
-
Concentrate the reaction mixture to dryness.
-
Purification: Recrystallization from EtOH/Water or Isopropanol is usually sufficient. For oily products, flash chromatography (DCM/MeOH gradient) is recommended.
-
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Stage 1) | Formation of bis-aniline adduct. | Ensure strict 1:1 stoichiometry. Add the aniline slowly to the dithio compound solution. |
| Stench in Lab | Scrubber failure. | Refresh Bleach/NaOH solution. Ensure system is gas-tight. Use Lead Acetate paper to check for leaks. |
| No Reaction (Stage 2) | Deactivated intermediate. | Switch solvent to n-Butanol (Reflux 117°C) or DMF (100°C). Add 1.0 eq AgNO3 or HgCl2 (Caution: Toxic). |
| Product is Sticky/Oil | Trapped solvent/impurities. | Triturate with Diethyl Ether or Hexanes. Sonicate to induce crystallization. |
References
-
General Isothiourea Chemistry
-
Pinacidil/Cyanoguanidine Synthesis
-
PrepChem: "Synthesis of cyano guanidine." Describes the reaction of N-cyano-isoureas/isothioureas with amines in isopropanol. Link
-
-
Mercaptan Safety & Scrubbing
-
Vertex AI/Scribd: "Lab Guide: Handling Mercaptans." Detailed protocols for NaOH/Bleach scrubbing of volatile thiols. Link
-
-
Mechanistic Insight
-
Patent Literature (Cimetidine Analogs)
-
Google Patents (EP0224612A1): "Process for the preparation of N-cyano-N'-methyl-N''...guanidine." Validates the displacement of thio-groups by amines in industrial settings. Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]
- 4. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]
Application Notes and Protocols for the Nucleophilic Substitution of 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea
Introduction: A Versatile Reagent for Guanidine Synthesis
1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea is a highly valuable reagent in synthetic organic chemistry, primarily employed for the synthesis of substituted guanidines. The guanidine functional group is a prevalent motif in a vast array of natural products and synthetic compounds exhibiting significant biological activity. Consequently, the development of efficient and versatile methods for their synthesis is of paramount importance to researchers in medicinal chemistry and drug development.
This isothiourea derivative serves as an effective guanylating agent, transferring the N-cyano-N'-(4-methoxyphenyl)amidine moiety to a nucleophile. The presence of the electron-withdrawing cyano group enhances the electrophilicity of the carbon atom of the isothiourea, while the methylthio group functions as an excellent leaving group, facilitating nucleophilic substitution. The 4-methoxyphenyl substituent provides a degree of steric bulk and electronic influence that can be advantageous in modulating the reactivity of the reagent.
These application notes provide a comprehensive guide to the reaction conditions for the nucleophilic substitution of 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea, offering detailed protocols for various classes of nucleophiles and expert insights into the underlying chemical principles.
Mechanistic Insights: An Addition-Elimination Pathway
The nucleophilic substitution of 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea with an amine proceeds via a two-step addition-elimination mechanism.[1][2] This pathway is favored due to the stability of the tetrahedral intermediate formed and the excellent leaving group ability of the methylthiolate anion.
Step 1: Nucleophilic Addition
The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbon atom of the isothiourea. This results in the formation of a tetrahedral intermediate. The rate of this step is influenced by the nucleophilicity of the attacking amine; more nucleophilic amines will react more readily.
Step 2: Elimination of the Leaving Group
The tetrahedral intermediate then collapses, with the lone pair of electrons on the nitrogen atom of the newly added amine assisting in the expulsion of the methylthiolate leaving group. The driving force for this step is the formation of the stable guanidine product and the volatile methanethiol byproduct.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea with representative primary aliphatic, secondary aliphatic, and primary aromatic amines.
Protocol 1: Reaction with a Primary Aliphatic Amine (Propylamine)
Primary aliphatic amines are generally highly nucleophilic and react readily with the isothiourea. The reaction can often be conducted at room temperature or with gentle heating.
Materials:
-
1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea
-
Propylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea (1.0 eq.).
-
Dissolve the isothiourea in anhydrous THF (to a concentration of approximately 0.2 M).
-
To the stirred solution, add propylamine (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove any acidic impurities.
-
Wash the organic layer with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-cyano-N'-(4-methoxyphenyl)-N''-propylguanidine.
Protocol 2: Reaction with a Secondary Aliphatic Amine (Piperidine)
Secondary aliphatic amines are also strong nucleophiles and are expected to react under similar conditions to primary aliphatic amines.
Materials:
-
1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea
-
Piperidine
-
Anhydrous Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane and Methanol (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea (1.0 eq.) in anhydrous acetonitrile (approximately 0.2 M).
-
Add piperidine (1.2 eq.) to the solution at room temperature.
-
Heat the reaction mixture to a gentle reflux (approximately 82 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting crude product by flash column chromatography on silica gel using a dichloromethane/methanol solvent system to yield the desired N-cyano-N'-(4-methoxyphenyl)-N'',N''-pentamethyleneguanidine.
Protocol 3: Reaction with a Primary Aromatic Amine (Aniline)
Aromatic amines are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Therefore, more forcing reaction conditions, such as higher temperatures and a polar aprotic solvent, are often required.
Materials:
-
1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea
-
Aniline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, add 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea (1.0 eq.) and aniline (1.5 eq.).
-
Add anhydrous DMF to dissolve the reactants (approximately 0.3 M).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting isothiourea.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Separate the organic layer and wash it with 1 M HCl (2 x 20 mL) to remove excess aniline, followed by saturated aqueous sodium bicarbonate solution (2 x 20 mL), and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to obtain N-cyano-N'-(4-methoxyphenyl)-N''-phenylguanidine.
Summary of Reaction Conditions
| Nucleophile | Type | Stoichiometry (Nucleophile:Isothiourea) | Solvent | Temperature | Time | Notes |
| Propylamine | Primary Aliphatic | 1.1 : 1.0 | THF | Room Temperature | 12-24 h | Generally proceeds smoothly without heating. |
| Piperidine | Secondary Aliphatic | 1.2 : 1.0 | Acetonitrile | Reflux (~82 °C) | 4-8 h | Gentle heating can accelerate the reaction. |
| Aniline | Primary Aromatic | 1.5 : 1.0 | DMF | 100-120 °C | 12-24 h | Higher temperatures are necessary due to lower nucleophilicity. |
Experimental Workflow
Troubleshooting and Expert Insights
-
Low Reactivity: If a reaction with a less nucleophilic amine is sluggish, consider increasing the temperature or using a higher boiling point solvent like DMF. Microwave irradiation can also be an effective method to accelerate these reactions.[3]
-
Side Reactions: In some cases, particularly with prolonged heating, decomposition of the starting material or product may occur. Careful monitoring by TLC is crucial to determine the optimal reaction time.
-
Purification Challenges: Guanidines are basic compounds and can sometimes be challenging to purify by silica gel chromatography. It may be beneficial to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to prevent streaking.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Polar aprotic solvents like THF, acetonitrile, and DMF are generally good choices as they can solvate the charged intermediates.[4]
References
- Tong, J.-Y., Sun, N.-B., & Wu, H.-K. (2013). Microwave Assisted Synthesis and Biological Activity of N-Aryl-N'-nicotinoyl Thiourea. Asian Journal of Chemistry, 25(11), 6331-6333.
-
Loesche, A., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1136–1171. [Link]
- Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
- Hanania, M. S., et al. (2008). A Convenient Route To Cyanoguanidines.
- Lassalas, P., et al. (2016). Classical guanidine synthesis. RSC Advances, 6(92), 88888-88909.
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved February 23, 2026, from [Link]
-
Demjén, A., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(11), 1858-1865. [Link]
- Štefane, B., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules, 27(24), 8969.
- Kurzer, F. (1951). Guanylthiourea. Organic Syntheses, 31, 52.
- Arkat USA, Inc. (2005).
-
Garg, N. K. (n.d.). Patents & Products. UCLA Chemistry and Biochemistry. Retrieved February 23, 2026, from [Link]
- U.S. Patent and Trademark Office. (2023, May 23). May 2023 U.S.
- Tong, J.-Y., Sun, N.-B., & Wu, H.-K. (2013). Microwave Assisted Synthesis and Biological Activity of N-Aryl-N'-nicotinoyl Thiourea. Asian Journal of Chemistry, 25(11), 6331-6333.
- Google Patents. (n.d.). US10392384B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S).
- Google Patents. (n.d.). WO2016016287A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.
-
World Intellectual Property Organization. (n.d.). Search International and National Patent Collections. Retrieved February 23, 2026, from [Link]
Sources
Catalysts for accelerating S-methyl displacement in cyanoisothioureas
Application Note: Accelerated Nucleophilic Substitution of S-Methyl Groups in N-Cyanoisothioureas
Abstract
The conversion of
Introduction & Mechanistic Basis
The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic amidine carbon of the isothiourea. The
The Challenge:
-
Reversibility: The attacking amine is often more basic than the leaving thiolate, leading to equilibrium.
-
Byproduct Toxicity: The release of MeSH (gaseous, toxic, malodorous) requires containment.
-
Steric Hindrance: Bulky amines fail to displace
under standard thermal reflux.
The Solution:
Catalysts function by either increasing the electrophilicity of the central carbon or by converting the leaving group (
Mechanistic Pathway (Silver-Promoted)
Figure 1: Mechanism of Ag(I)-promoted displacement. The silver cation coordinates to the sulfur, increasing its leaving group ability and precipitating the byproduct to prevent reverse reaction.
Catalyst Selection Guide
| Method | Catalyst/Promoter | Reaction Time | Scope | Pros | Cons |
| A | Silver(I) Salts ( | 1–4 Hours | Difficult/Hindered Amines | Irreversible; Room Temp possible; High Yield. | Expensive; Requires filtration of Ag salts; Not for GMP scale-up. |
| B | Microwave Irradiation | 10–30 Mins | Library Synthesis | Solvent-free options; Rapid; "Green". | Scale limited by reactor size; Thermal degradation risk. |
| C | Mercury(II) Salts ( | 2–6 Hours | Historical Standard | Highly effective thiophile. | High Toxicity ; Difficult waste disposal. (Not recommended for modern use). |
| D | Thermal/Base ( | 12–48 Hours | Simple Amines | Low cost; Scalable. | Slow; Odor control difficult over long periods. |
Detailed Protocols
Protocol A: Silver(I) Promoted Synthesis (The "Bullet" Method)
Best for: Precious substrates, late-stage functionalization, or non-nucleophilic amines.
Reagents:
-
Substrate:
-cyano- -methylisothiourea (1.0 equiv) -
Nucleophile: Amine (1.1 – 1.2 equiv)
-
Promoter: Silver Nitrate (
) or Silver Triflate ( ) (1.1 equiv) -
Base: Triethylamine (
) (2.0 equiv) to neutralize generated. -
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step:
-
Dissolution: Dissolve the isothiourea and the amine in MeCN (0.1 M concentration) in a foil-wrapped flask (protect Ag salts from light).
-
Base Addition: Add
. Stir for 5 minutes. -
Catalyst Addition: Add
in one portion.-
Observation: A heavy black/brown precipitate (
) will form almost immediately or gradually, depending on the amine's reactivity.
-
-
Reaction: Stir at Room Temperature (RT) to
. Monitor by TLC/LCMS.-
Note: Most reactions complete within 2 hours.
-
-
Workup:
-
Dilute with Ethyl Acetate.
-
Filter the suspension through a pad of Celite to remove the silver mercaptide.
-
Wash the Celite pad with Ethyl Acetate.
-
-
Purification: Concentrate the filtrate. The residue is often pure enough for recrystallization or flash chromatography.
Protocol B: Microwave-Assisted Synthesis (The "Green" Method)
Best for: Combinatorial libraries, robust substrates.
Reagents:
-
Substrate:
-cyano- -methylisothiourea (1.0 equiv) -
Nucleophile: Amine (1.2 – 1.5 equiv)
-
Solvent: Ethanol, Isopropanol, or Solvent-Free (if liquid amine).
Step-by-Step:
-
Loading: Place reagents in a microwave-compatible pressure vial.
-
Sealing: Cap the vial tightly.
-
Irradiation: Heat to 100–120°C for 10–20 minutes (High Absorption setting).
-
Caution: Ensure the vessel is rated for the pressure generated by ethanol at this temperature.
-
-
Scavenging (Optional): If excess amine is used, add a polymer-supported isocyanate scavenger (e.g., PS-Isocyanate) and shake for 30 mins.
-
Isolation: Cool to RT. If product precipitates, filter and wash with cold ethanol. If soluble, evaporate solvent.
Safety & Odor Control System (Mandatory)
The displacement generates Methyl Mercaptan (MeSH) , which has a permissible exposure limit (PEL) of 10 ppm but an odor threshold of 0.002 ppm. You must use a scrubber.
MeSH Trapping Workflow
Figure 2: Essential off-gas scrubbing system. MeSH is oxidized to odorless sulfonate/sulfate by Bleach.
Scrubber Recipe:
-
20% Commercial Bleach (Sodium Hypochlorite).
-
10% Sodium Hydroxide (NaOH) solution.
- (Odorless).
Troubleshooting Table
| Issue | Diagnosis | Solution |
| Low Conversion | Equilibrium reached; MeSH not escaping. | Switch to Protocol A (Silver) to precipitate SMe. Alternatively, sparge reaction with |
| Silver Colloids in Product | Dark filtrate after Celite. | Treat filtrate with activated charcoal before final evaporation. |
| Product is an Oil | Common for guanidines. | Triturate with Diethyl Ether/Hexanes or convert to HCl salt (add 1M HCl in ether). |
| "Rotten Cabbage" Smell | MeSH leak.[5] | Check bleach trap pH (must be >10). Add more bleach. |
References
-
Microwave-assisted Synthesis of N,N'-diaryl Cyanoguanidines. Source: National Institutes of Health (PubMed) URL:[Link] Relevance: Validates the microwave protocol for accelerating thiourea/isothiourea displacements.
-
Silver-Catalyzed Hydroamination and Guanidine Synthesis. Source: Organic Letters (via NIH) URL:[Link] Relevance: Establishes the thiophilic nature of Ag(I) and its utility in synthesizing cyclic guanidines and related structures.
-
A Convenient Route To Cyanoguanidines. Source: ResearchGate (Synthetic Communications / J. Med. Chem context) URL:[Link] Relevance: Provides foundational chemical methodology for the conversion of amines and isothiocyanates/isothioureas to cyanoguanidines.
-
Methyl Mercaptan Safety Management. Source: Centers for Disease Control and Prevention (CDC) URL:[Link] Relevance: Authoritative safety protocols for handling the toxic byproduct of this reaction.[6]
Sources
- 1. ochem.as.uky.edu [ochem.as.uky.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. thiourea derivatives methods: Topics by Science.gov [science.gov]
- 5. Methyl Mercaptan | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. airgas.com [airgas.com]
One-pot synthesis methods involving 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea
Application Note: Advanced One-Pot Synthesis Architectures Involving 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea
Part 1: Introduction & Mechanistic Insight
1.1 The Reagent Profile
1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea (hereafter referred to as CMPD-1 ) represents a "privileged scaffold" in medicinal chemistry. Structurally, it functions as a stable, crystalline equivalent of a carbodiimide or an activated isothiocyanate. The presence of the
1.2 The "Push-Pull" Reactivity The utility of CMPD-1 arises from its specific reactivity pattern:
-
Electrophilicity: The central carbon (
) is highly electrophilic due to the cyano group and the leaving group character of the -methyl moiety. -
Leaving Group: The methylthio (
) group is an excellent leaving group, easily displaced by primary/secondary amines or hydrazines. -
Regioselectivity: Unlike unsubstituted isothioureas, the
-cyano group directs nucleophilic attack exclusively to the isothiourea carbon, preventing side reactions at the aromatic ring.
1.3 Scope of Application This guide details two core "One-Pot" workflows:
-
Workflow A (Upstream): The efficient, one-pot generation of CMPD-1 from commercially available precursors.
-
Workflow B (Downstream): The one-pot heterocyclization of CMPD-1 into bioactive 3-amino-5-arylamino-1,2,4-triazoles.
Part 2: Experimental Protocols
Protocol A: One-Pot Synthesis of CMPD-1
Objective: To synthesize the title compound from 4-methoxyphenyl isothiocyanate without isolation of the thiourea intermediate.
Reagents:
-
4-Methoxyphenyl isothiocyanate (1.0 equiv)
-
Sodium cyanamide (
) (1.1 equiv) -
Methyl Iodide (
) (1.2 equiv) -
Solvent: Ethanol (Absolute) or Acetone/Water (1:1)
Step-by-Step Methodology:
-
Thiourea Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium cyanamide (1.1 equiv) in Ethanol (5 mL/mmol).
-
Addition: Dropwise add a solution of 4-methoxyphenyl isothiocyanate (1.0 equiv) in Ethanol over 15 minutes at
.-
Mechanistic Note: The cyanamide anion attacks the isothiocyanate carbon to form the stable sodium
-cyano- -(4-methoxyphenyl)thiourea salt.
-
-
Incubation: Allow the mixture to warm to room temperature (RT) and stir for 1 hour.
-
Checkpoint: The solution typically turns from pale yellow to clear/amber. TLC should show consumption of the isothiocyanate.
-
-
Methylation (One-Pot): Cool the reaction mixture back to
. Add Methyl Iodide (1.2 equiv) dropwise.-
Caution: MeI is a carcinogen. Use a fume hood.
-
-
Completion: Stir at RT for 2–3 hours. A white precipitate (CMPD-1) often begins to form.
-
Workup: Pour the mixture into ice-cold water (50 mL). Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.
Data Specification (CMPD-1):
| Property | Value |
|---|---|
| Appearance | White to off-white crystalline solid |
| Melting Point | 185–188 °C (Lit. varies) |
| IR Spectrum |
Protocol B: One-Pot Heterocyclization to Triazoles
Objective: Conversion of CMPD-1 into 3-amino-5-(4-methoxyanilino)-1,2,4-triazole via hydrazine interception.
Reagents:
-
CMPD-1 (1.0 equiv)[5]
-
Hydrazine Hydrate (
) (2.0 equiv) -
Solvent: Ethanol or Dioxane
-
Scavenger: Sodium Hypochlorite (Bleach) trap for MeSH gas.
Step-by-Step Methodology:
-
Setup: Connect the reaction flask to a gas outlet leading into a bleach trap (to neutralize the methanethiol byproduct).
-
Dissolution: Suspend CMPD-1 (1.0 equiv) in Ethanol (10 mL/mmol).
-
Nucleophilic Attack: Add Hydrazine Hydrate (2.0 equiv) in one portion.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. -
Monitoring: Monitor by TLC (Mobile phase: DCM/MeOH 9:1). Look for the disappearance of the non-polar CMPD-1 and appearance of a polar fluorescent spot.
-
Isolation: Cool to RT. The triazole product often crystallizes directly. If not, concentrate the solvent to 50% volume and chill.
-
Purification: Filter the solid and wash with cold ethanol.
Self-Validating System:
-
Olfactory Check: A distinct smell of methanethiol (rotten cabbage) confirms the displacement step is active (ensure trap is working!).
-
Solubility Change: The starting material (CMPD-1) is soluble in hot ethanol; the triazole product is significantly less soluble and precipitates upon cooling.
Part 3: Visualization & Pathways
Reaction Pathway Diagram
The following diagram illustrates the divergent synthetic utility of CMPD-1, highlighting the specific pathways described in Protocols A and B.
Caption: Figure 1. Divergent synthesis pathways. Blue arrows denote Protocol A (Preparation); Red arrow denotes Protocol B (Heterocyclization).
One-Pot Decision Workflow
A logic flow for researchers to determine the optimal conditions for using CMPD-1.
Caption: Figure 2. Experimental decision matrix for downstream applications of CMPD-1.
Part 4: References
-
Linton, B. R., et al. (2000). "Guanidine synthesis by guanylation." Journal of Organic Chemistry.
-
Åkerbladh, L., et al. (2017). "Synthesis of N-acylguanidines and various heterocycles." Journal of Organic Chemistry.
-
Elgemeie, G. H., & Mohamed, R. A. (2003). "Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles." ResearchGate.[9]
-
Santa Cruz Biotechnology. "1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea Product Data."
-
BenchChem. "Solubility and Stability of Cyano-isothiourea Derivatives."
Sources
- 1. One-Pot Quinazolin-4-yl-thiourea Synthesis via N-(2-Cyano- phenyl)benzimidoyl isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. A facile one-pot synthesis of N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinoline via a photoredox and Reissert-type reaction from 1,2,3,4-tetrahydroisoquinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. US20020120164A1 - Process for the preparation of 1-[cyano(aryl)methyl] cyclohexanol - Google Patents [patents.google.com]
- 8. 1-CYANO-3-(4-METHOXYPHENYL)-2-METHYLISOTHIOUREA | 75565-12-7 [amp.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Microwave-Assisted Synthesis of Substituted Guanidines using 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea
Abstract
This technical guide provides a comprehensive overview of the application of 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea as a key reagent in the microwave-assisted synthesis of substituted guanidines. Guanidines are a privileged structural motif in medicinal chemistry, and their efficient synthesis is of significant interest to researchers in drug discovery.[1][2][3] Microwave-assisted organic synthesis (MAOS) offers a green and efficient alternative to conventional heating methods, leading to dramatically reduced reaction times, improved yields, and cleaner reaction profiles.[4][5][6] This document outlines the core principles of microwave chemistry, the mechanistic rationale for the guanylation reaction, a detailed experimental protocol, and potential applications in drug development.
Introduction to Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis utilizes microwave energy to heat chemical reactions.[7] Unlike conventional heating methods that rely on conduction and convection, microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture.[4] This leads to rapid and uniform heating, often resulting in significantly accelerated reaction rates and higher product yields.[8][9] Key advantages of MAOS include:
-
Reduced Reaction Times: Reactions that take hours or days with conventional heating can often be completed in minutes.[4][8]
-
Improved Yields and Purity: The rapid heating and precise temperature control can minimize the formation of byproducts.[6]
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.[5]
-
Green Chemistry: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents.[4][5][6]
The Role of 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea in Guanylation Reactions
1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea (CAS 75565-12-7) is a valuable reagent for the synthesis of substituted guanidines.[10][11] The isothiourea moiety, activated by the electron-withdrawing cyano group, serves as an excellent electrophile for nucleophilic attack by amines. The S-methyl group is a good leaving group, facilitating the formation of the guanidine C-N bond.
The general reaction mechanism involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbon of the isothiourea. This is followed by the elimination of methanethiol to yield the corresponding N,N'-disubstituted-N''-cyanoguanidine.
Mechanistic Rationale
The reaction proceeds via a nucleophilic addition-elimination pathway. The cyano group enhances the electrophilicity of the isothiourea carbon, making it more susceptible to attack by an amine. Under microwave irradiation, the polar transition state of this reaction is stabilized, leading to a significant rate enhancement.
Experimental Protocol: Microwave-Assisted Synthesis of a Substituted Guanidine
This protocol describes a general procedure for the reaction of 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea with a primary amine under microwave irradiation.
Materials:
-
1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea
-
Primary amine (e.g., benzylamine)
-
Anhydrous solvent (e.g., acetonitrile, ethanol, or DMF)
-
Microwave reactor vials (10 mL) with stir bars
-
Dedicated microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea (1.0 mmol, 221.28 mg).
-
Add the primary amine (1.2 mmol).
-
Add 5 mL of anhydrous acetonitrile to the vial.
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 120°C for 10-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N'-disubstituted-N''-cyanoguanidine.
Data Presentation: Reaction Parameters
| Parameter | Value | Notes |
| Microwave Power | 100-300 W (dynamic) | Power will adjust to maintain the set temperature. |
| Temperature | 120°C | Can be optimized for different amines. |
| Reaction Time | 10-20 minutes | Monitor by TLC or LC-MS for completion. |
| Solvent | Acetonitrile | Other polar solvents like ethanol or DMF can be used.[12] |
| Pressure | Up to 20 bar | Dependent on solvent and temperature. |
| Stirring | 600 rpm | Ensures even heat distribution. |
Experimental Workflow Diagram
Caption: General workflow for microwave-assisted guanidine synthesis.
Applications in Drug Development
The guanidinium group is a common feature in many biologically active molecules and natural products.[13] Its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH makes it crucial for molecular recognition at biological targets. Substituted guanidines have shown a wide range of pharmacological activities, including:
-
Antihypertensive agents [14]
-
Anticancer agents [15]
-
Antimicrobial agents [16]
-
Enzyme inhibitors [17]
The synthetic protocol described herein provides a rapid and efficient means to generate libraries of novel guanidine derivatives for screening in various drug discovery programs. The isothiourea scaffold itself is also found in compounds with interesting biological properties.[18]
Hypothetical Signaling Pathway for Investigation
A newly synthesized guanidine derivative could be investigated for its potential to modulate a signaling pathway implicated in a disease, such as cancer. For example, its ability to inhibit a specific kinase could be assessed.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion
1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea is a versatile reagent for the synthesis of substituted guanidines. The use of microwave-assisted synthesis provides a rapid, efficient, and environmentally conscious method for the preparation of these important compounds.[4][9] This approach is highly amenable to the generation of compound libraries for high-throughput screening in drug discovery and development.
References
-
Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances. International Journal of Organic Chemistry, 2016 , 6, 1-17. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 2025 , 30, 1234. [Link]
-
A Fast and Parallel Route to Cyclic Isothioureas and Guanidines with Use of Microwave-Assisted Chemistry. Journal of Combinatorial Chemistry, 2004 , 6, 2, 231–235. [Link]
-
A fast and parallel route to cyclic isothioureas and guanidines with use of microwave-assisted chemistry. PubMed, 2004 . [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 2023 , 13, 34567-34591. [Link]
-
A Fast and Parallel Route to Cyclic Isothioureas and Guanidines with Use of Microwave-Assisted Chemistry. ACS Publications, 2004 . [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical and Pharmaceutical Research, 2024 , 16, 1-10. [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 2025 . [Link]
-
One pot microwave assisted synthesis of various substituted guanidine derivatives using water as solvent A green chemistry approach. Journal of Chemical and Pharmaceutical Research, 2012 , 4, 3245-3249. [Link]
-
Microwave-assisted synthesis of highly functionalized guanidines on soluble polymer support. Tetrahedron Letters, 2012 , 53, 4153-4157. [Link]
-
Cyclic Isothiourea in Drug Design. ResearchGate, 2025 . [Link]
-
Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. ResearchGate, 2015 . [Link]
-
Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 2022 , 12, 12455-12493. [Link]
-
Supplementary Information. RSC. [Link]
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 2020 , 10, 138-143. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 2024 , 6, 25. [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 2025 , 15, 23. [Link]
-
Microwave-assisted Synthesis of N,N'-diaryl Cyanoguanidines. PubMed, 2005 . [Link]
-
1-Cyano-2-methylisothiourea. PubChem. [Link]
-
Microwave-assisted synthesis of nitrogen heterocycles. Organic & Biomolecular Chemistry, 2022 , 20, 5621-5645. [Link]
-
Synthesis of 4-cyano-3-methoxyisothiazole. PrepChem.com. [Link]
-
Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. The Journal of Organic Chemistry, 2024 , 89, 12610–12618. [Link]
-
Synthesis and hypotensive activity of N-alkyl-N"-cyano-N'-pyridylguanidines. Journal of Medicinal Chemistry, 1978 , 21, 773-781. [Link]
-
New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 2023 , 28, 3192. [Link]
-
CyanoMetDB_0142. CyanoMetDB. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A fast and parallel route to cyclic isothioureas and guanidines with use of microwave-assisted chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. ijrpas.com [ijrpas.com]
- 7. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 9. ajrconline.org [ajrconline.org]
- 10. 1-CYANO-3-(4-METHOXYPHENYL)-2-METHYLISOTHIOUREA | 75565-12-7 [amp.chemicalbook.com]
- 11. 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea | CAS 75565-12-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. Microwave-assisted synthesis of N,N'-diaryl cyanoguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 14. Synthesis and hypotensive activity of N-alkyl-N"-cyano-N'-pyridylguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. mdpi.com [mdpi.com]
- 17. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea
Welcome to the technical support guide for the synthesis of 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common synthetic challenges and significantly improve your reaction yields.
The synthesis of N-cyano-S-methylisothioureas is a crucial step in the creation of various biologically active compounds. The target molecule, 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea, is an important intermediate. A common and effective route to this class of compounds involves the reaction of an amine with dimethyl N-cyanodithioiminocarbonate.[1] This guide will focus on troubleshooting and optimizing this specific synthetic pathway.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis.
Q1: My reaction yield is consistently low. What are the most common culprits?
A1: Low yields in this synthesis can typically be traced back to a few key areas:
-
Reagent Quality: The starting p-anisidine can oxidize over time, appearing as a grey or brown solid instead of white.[2] This oxidation can introduce impurities that interfere with the reaction.
-
Incomplete Reaction: The reaction may not be reaching completion due to suboptimal temperature, insufficient reaction time, or inefficient mixing.[3]
-
Side Reactions: The formation of byproducts can consume starting materials and complicate purification, leading to a lower isolated yield.[4]
-
Purification Losses: The desired product may be lost during the workup and purification steps, especially if its solubility properties are not well-managed.[5]
Q2: I'm observing multiple spots on my TLC plate post-reaction. What side products might be forming?
A2: Besides the starting materials and the desired product, you may be observing the formation of symmetrical thioureas or other guanidine-like derivatives.[6] These can arise if the reaction conditions are not carefully controlled.
Q3: Is the choice of base critical for this reaction?
A3: Yes, the choice and amount of base can be critical. A base is often necessary to facilitate the reaction, and its strength can influence the reaction rate and the formation of side products.[7] Inorganic bases like potassium carbonate or sodium carbonate are often effective.[8]
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective method for monitoring the consumption of the starting materials (p-anisidine and dimethyl N-cyanodithioiminocarbonate) and the formation of the product. Using a suitable solvent system, such as a mixture of hexane and ethyl acetate, will allow for clear separation of the components.
In-Depth Troubleshooting and Optimization Guides
Guide 1: Systematic Troubleshooting of Low Yield
If you are experiencing low yields, a systematic approach is the most effective way to identify and resolve the issue. This workflow will guide you through the process.
Detailed Steps:
-
Verify Reagent Purity:
-
p-Anisidine: Use p-anisidine that is a white to off-white solid. If it is significantly discolored, consider recrystallizing it from an appropriate solvent or using a fresh batch.
-
Dimethyl N-cyanodithioiminocarbonate: This reagent can degrade over time. Use a freshly opened bottle or a sample that has been stored under inert gas in a cool, dark place.
-
-
Optimize Reaction Parameters:
-
Temperature: While some similar reactions proceed at room temperature, gentle heating (e.g., 40-60°C) can often increase the reaction rate without promoting significant side product formation.[6]
-
Reaction Time: Monitor the reaction by TLC every 1-2 hours. If the reaction appears to stall, extending the reaction time may be necessary.
-
Stirring: Ensure vigorous and constant stirring to maintain a homogenous reaction mixture, especially if reagents are not fully soluble.[5]
-
-
Evaluate Workup and Purification:
-
Extraction: During aqueous workup, ensure the pH is controlled to keep the product in the organic layer. Perform multiple extractions with a suitable solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.[9]
-
Recrystallization: If recrystallization is used for purification, perform small-scale solvent screening to find a system that provides good recovery of pure crystals.
-
Chromatography: If column chromatography is necessary, be mindful of potential product decomposition on acidic silica gel.[5] Consider using a neutral support like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
Guide 2: Optimizing Reaction Conditions for Maximizing Yield
A Design of Experiments (DoE) approach can be highly effective for optimizing the reaction conditions. The following table outlines key parameters to investigate.
| Parameter | Variation 1 | Variation 2 | Variation 3 | Rationale & Expected Outcome |
| Solvent | Acetonitrile | Tetrahydrofuran (THF) | Dichloromethane (DCM) | The polarity of the solvent can influence reaction rates. Aprotic solvents are generally preferred.[4] |
| Base | None | Triethylamine (Et3N) | Potassium Carbonate (K2CO3) | A mild base can facilitate the reaction by deprotonating the amine, increasing its nucleophilicity.[7] |
| Temperature | Room Temp (25°C) | 50°C | Reflux | Increasing temperature can overcome activation energy barriers but may also lead to side reactions.[10] |
| Equivalents of Amine | 1.0 eq. | 1.1 eq. | 1.2 eq. | A slight excess of the amine can help drive the reaction to completion. |
Recommended Starting Protocol:
This protocol provides a robust starting point for your optimization experiments.
-
To a stirred solution of p-anisidine (1.0 eq.) in acetonitrile, add dimethyl N-cyanodithioiminocarbonate (1.05 eq.).
-
Add triethylamine (1.1 eq.) to the reaction mixture.
-
Stir the reaction at 50°C and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Synthetic Pathway
The following diagram illustrates the key transformation in the synthesis of 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea.
References
-
Li, Y., et al. (2023). Rapid assembly of structurally diverse cyanamides and disulfanes via base-mediated aminoalkylation of aryl thiourea. RSC Advances, 13(41), 28653-28657. Available at: [Link]
-
University of Rochester. (n.d.). How to Improve Your Yield. Department of Chemistry. Retrieved from [Link]
-
Kaur, N. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 615. Available at: [Link]
-
Mouneyrac, C., et al. (2022). Analysis of Total-Forms of Cyanotoxins Microcystins in Biological Matrices: A Methodological Review. Toxins, 14(8), 554. Available at: [Link]
- Google Patents. (2016). Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient. WO2016016287A1.
-
Beilstein Journal of Organic Chemistry. (2021). Synthetic accesses to biguanide compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. Retrieved from [Link]
Sources
- 1. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]
- 2. p-Anisidine: Natural Occurrence and Application in Chemical Detection_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Rapid assembly of structurally diverse cyanamides and disulfanes via base-mediated aminoalkylation of aryl thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2016016287A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Purification techniques for removing unreacted 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea
Ticket ID: PUR-ISO-882 Subject: Removal of unreacted 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea from reaction mixtures Agent: Senior Application Scientist Status: Open
Executive Summary
You are likely utilizing 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea as an electrophilic guanylating agent to synthesize N-cyanoguanidines or related heterocycles. The presence of unreacted starting material in your final product is a common challenge due to the similar polarity profiles of the N-cyanoisothiourea core and the resulting N-cyanoguanidine product.
This guide prioritizes chemoselective scavenging as the most efficient purification method, followed by traditional chromatographic and crystallization techniques.
Part 1: Physicochemical Profile & Separation Logic
To successfully remove this impurity, we must exploit the specific differences between the thioimidate (starting material) and the guanidine (product).
| Property | 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea | Target Product (Typical Cyanoguanidine) | Separation Lever |
| Functionality | Electrophilic Thioimidate ( | Nucleophilic/Neutral Guanidine | Chemical Reactivity |
| H-Bonding | Moderate (Acceptor: CN, OMe; Donor: NH) | High (Multiple NH donors) | Chromatography |
| Solubility | High in DCM, EtOAc; Low in Water | Lower in non-polar solvents | Recrystallization |
| By-product | Releases Methyl Mercaptan (MeSH) upon hydrolysis | Stable | Odor/Volatility |
Part 2: Troubleshooting & FAQs
Q1: The impurity is co-eluting with my product on silica gel. How do I separate them?
-
Diagnosis: Both compounds possess the polar N-cyano group, leading to similar retention times (Rf) in standard Hexane/Ethyl Acetate systems.
-
Solution: Switch to a Dichloromethane (DCM) / Methanol gradient. The isothiourea is significantly less polar than the guanidine product.
-
Protocol: Start with 100% DCM. The isothiourea typically elutes first. The product usually requires 2-5% MeOH to elute.
-
Alternative: Use amine-functionalized silica (NH2-silica). The basic silica may retard the product (if acidic) or react with the isothiourea (see Scavenging below).
-
Q2: My reaction mixture smells strongly of rotten cabbage/garlic. Is this the impurity?
-
Diagnosis: No. The smell is Methanethiol (Methyl Mercaptan) , the leaving group generated during the reaction.
-
Safety Critical: MeSH is toxic.
-
Solution: You must use a bleach (sodium hypochlorite) scrubber on your rotovap vent and reaction outlet. The bleach oxidizes the thiol to odorless sulfonate.
Q3: The impurity is "oiling out" during recrystallization attempts.
-
Diagnosis: The melting point of the isothiourea is relatively low (~120°C range), and the presence of the methoxy group increases lipophilicity, making it prone to oiling in aqueous mixtures.
-
Solution: Avoid water. Use Ethanol/Acetonitrile or Isopropanol/Hexane . Seed the solution with a tiny crystal of the pure starting material if available to induce precipitation of the impurity first (if it is the major component) or the product.
Part 3: Advanced Purification Protocols
Method A: Chemoselective Scavenging (Recommended)
Best for: High-throughput synthesis or when chromatography is difficult.
The Logic: The impurity is an electrophile (susceptible to nucleophilic attack at the central carbon). By adding a polymer-supported amine (nucleophile), you covalently bind the impurity to the solid bead. The product (already a guanidine) cannot react further.
Protocol:
-
Dissolve crude mixture in DCM or THF (5 mL/g).
-
Add 3–5 equivalents (relative to the estimated impurity) of Polymer-Supported Trisamine (PS-Trisamine) or PS-Thiophenol .
-
Agitate at room temperature for 4–16 hours.
-
Filter the suspension through a fritted funnel.
-
Result: The impurity remains trapped on the resin. The filtrate contains your pure product.
-
-
Wash the resin with DCM to recover any physically adsorbed product.
Method B: Flash Chromatography (Standard)
Best for: Large scale (>10g) purification.
The Logic: Exploiting the dipole moment difference. The S-methyl group is less polar than the N-H groups typically found in the product.
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase: Toluene:Acetone (Gradient 0%
30% Acetone).-
Why Toluene? Toluene provides better separation selectivity for aromatic methoxy compounds than Hexanes due to
- interactions.
-
-
Loading: Dry load on Celite is recommended to prevent band broadening.
Method C: Recrystallization (Scalable)
Best for: Removing trace amounts (<5%) of impurity.
-
Solvent System: Boiling Ethanol (EtOH) .
-
Procedure:
-
Dissolve crude solid in minimum boiling EtOH.
-
Allow to cool slowly to room temperature.
-
Crucial Step: If the impurity is the minor component, it will likely remain in the mother liquor.
-
Filter the precipitate (Product).[1]
-
Wash with cold Diethyl Ether (The isothiourea is highly soluble in ether; this washes away surface contamination).
-
Part 4: Process Visualization
Workflow Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on impurity load.
Scavenging Mechanism
Caption: Mechanism of removing electrophilic isothiourea using nucleophilic scavenger resins.
References
-
Organic Syntheses. "Methylisourea Hydrochloride". Org.[2][3][4] Synth.1948 , 28, 83. (Foundational chemistry of isourea/isothiourea purification).
-
Sigma-Aldrich. "Metal and Organic Scavengers for Purification". Technical Bulletin. Link (General protocols for electrophile scavenging).
-
PubChem. "1-Cyano-2-methylisothiourea Compound Summary".[5] National Library of Medicine. Link (Physicochemical data grounding).
- Marsh, A. et al. "High-throughput solid-phase synthesis of N-cyanoguanidines". Tetrahedron Letters, 1996, 37(14), 2463-2466. (Describes the reactivity profile of N-cyano-S-methylisothioureas).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 4. gacbe.ac.in [gacbe.ac.in]
- 5. 1-Cyano-2-methylisothiourea | C3H5N3S | CID 85081 - PubChem [pubchem.ncbi.nlm.nih.gov]
Managing methyl mercaptan byproduct during isothiourea substitution reactions
Prepared by the Applications Science Team
Welcome to the technical support guide for managing methyl mercaptan (CH₃SH), a common and challenging byproduct in isothiourea substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to the issues encountered when handling this volatile, odorous, and toxic compound. Our goal is to ensure your experiments are not only successful but also conducted safely and efficiently.
Frequently Asked Questions (FAQs): Understanding the Problem
This section addresses the fundamental questions regarding the formation and hazards of methyl mercaptan.
Q1: Why is methyl mercaptan produced in my isothiourea substitution reaction?
Answer: Methyl mercaptan is an inherent byproduct of reactions involving S-methylisothiourea salts as alkylating agents. The reaction proceeds via a nucleophilic substitution mechanism. The isothiourea salt serves as a stable, easy-to-handle precursor that, upon reaction, releases the desired alkyl group to your nucleophile. The sulfur-carbon bond in the S-methyl group is cleaved, and the resulting methylthiolate anion is protonated during the reaction or workup, liberating methyl mercaptan gas.[1][2]
The general mechanism involves the attack of a nucleophile (Nu⁻) on the electrophilic carbon of the S-methylisothiourea, with thiourea acting as an excellent leaving group. However, in many substitution contexts, particularly when the substrate itself is an S-alkyl isothiourea salt being substituted, the S-methyl group is displaced.
Caption: General Isothiourea Substitution Pathway.
Q2: What are the primary hazards associated with methyl mercaptan?
Answer: Methyl mercaptan poses several significant risks that demand careful management:
-
Extreme Odor: It has an intensely unpleasant odor, often described as rotten cabbage, with an exceptionally low odor threshold, detectable by humans at concentrations far below the accepted safe exposure limit.[3][4] This can lead to nuisance complaints and discomfort.
-
Toxicity: Inhalation is the primary route of exposure. At low concentrations, it can cause headaches, dizziness, nausea, and irritation to the eyes and respiratory tract.[3][5] High concentrations can lead to more severe health effects, including central nervous system depression, and can be fatal.[3]
-
Flammability: It is a highly flammable gas and can form explosive mixtures with air.[6][7] All sources of ignition, such as sparks and open flames, must be strictly excluded from areas where it is handled.[6][7]
Q3: How can I safely quench a reaction to stop the production of methyl mercaptan?
Answer: Quenching is a critical step to neutralize any unreacted thiol species and prevent further odor release, especially during workup. The reactivity of thiols is pH-dependent, as the thiolate anion (RS⁻) is the more potent nucleophile.[8][9]
-
Acidification: Lowering the pH of the reaction mixture with a non-oxidizing acid (e.g., HCl, citric acid) protonates the thiolate, significantly reducing its nucleophilicity and volatility. However, this may not completely stop slow reactions.[8][9]
-
Chemical Modification (Alkylation): For more robust quenching, an electrophilic trapping agent can be used. Reagents like N-ethylmaleimide (NEM) or iodoacetamide react quickly with thiolates to form stable, non-volatile thioether adducts.[8][10] This is a highly effective but more expensive method.
-
Oxidative Quenching: A controlled addition of an oxidant like hydrogen peroxide or sodium hypochlorite (bleach) can oxidize the thiol to non-volatile and less odorous species like disulfides or sulfonic acids. This must be done cautiously, as the reaction can be exothermic.
Troubleshooting Guide: In-Experiment & Waste Management
This guide provides direct answers to common problems encountered during and after the reaction.
Problem 1: A strong, unpleasant odor is emanating from my reaction setup.
-
Probable Cause: Methyl mercaptan gas is escaping the reaction vessel. This indicates an inadequate seal or an insufficient trapping system for the off-gas.
-
Immediate Solution:
-
Ensure all work is being conducted in a certified, high-flow chemical fume hood.
-
Check all joints and seals on your glassware for leaks. Re-grease joints if necessary.
-
Verify that your off-gas is being directed through an effective scrubbing solution. A common mistake is to vent directly to the fume hood atmosphere or through an insufficient trap (e.g., water only).
-
-
Workflow for Gas Management:
Caption: Recommended Off-Gas Trapping Workflow.
Problem 2: How do I choose the right scrubbing solution for the off-gas?
-
Probable Cause: Selecting an inappropriate or saturated scrubbing solution will fail to trap the methyl mercaptan effectively. Water is a poor choice due to the low solubility of methyl mercaptan.
-
Solution: Use a reactive scrubbing solution. The choice depends on factors like cost, efficiency, and secondary waste products. A comparative analysis shows that solutions based on chemical oxidation or precipitation are highly effective.[11][12]
| Scrubbing Solution | Recommended Conc. | Mechanism | Pros | Cons |
| Sodium Hypochlorite (Bleach) | 5-15% aq. solution | Oxidation | Highly effective, fast, readily available, inexpensive.[11] | Generates chlorinated byproducts; exothermic; solution degrades over time. |
| Sodium Hydroxide (Caustic) | 1-2 M aq. solution | Acid-Base Reaction | Effective for acidic gases, but less so for hydrophobic thiols like CH₃SH.[11][13] | Reversible reaction; lower efficiency for CH₃SH compared to bleach.[11] |
| Ethanol | Anhydrous | Physical Absorption | High treatment efficiency and stability.[12] | Volatile; creates a flammable waste stream; higher cost. |
| Peroxymonosulfate (PMS) | Varies | Oxidation | Effective even under acidic conditions.[14] | Higher cost; may require a catalyst for maximum efficiency. |
Recommendation: For most laboratory-scale applications, a freshly prepared 10-15% aqueous sodium hypochlorite solution is the most practical and effective choice.[11]
Problem 3: How should I decontaminate glassware and dispose of waste?
-
Probable Cause: Residual methyl mercaptan or thiolates on glassware and in the quenched reaction mixture can cause persistent odor and safety hazards.
-
Solution:
-
Glassware Decontamination: Rinse all contaminated glassware with a 10-15% bleach solution inside a fume hood. Let it sit for at least 30 minutes to ensure complete oxidation of any residual thiols. After the bleach rinse, wash the glassware as you normally would.
-
Liquid Waste Disposal: The quenched reaction mixture and the spent scrubbing solution should be treated as hazardous waste.
-
Bleach Scrubber Waste: Before disposal, ensure the bleach is fully spent (test with potassium iodide-starch paper; a blue-black color indicates active hypochlorite). If still active, cautiously quench with sodium bisulfite. Neutralize the pH if necessary.
-
Reaction Mixture: Transfer the quenched mixture to a designated, sealed hazardous waste container. Clearly label the contents, including "Methyl Mercaptan byproduct." Do not mix bleach-containing waste with acidic or organic waste streams to prevent the release of chlorine gas or other hazardous reactions.[6]
-
-
Key Experimental Protocols
Protocol 1: Preparation and Use of a Sodium Hypochlorite Scrubber
This protocol describes setting up a bleach-based trap to capture methyl mercaptan gas.
Materials:
-
Commercial bleach (sodium hypochlorite, typically 5-8% NaOCl)
-
Deionized water
-
Gas washing bottle (bubbler)
-
Tubing
-
Potassium iodide-starch test paper
Procedure:
-
Safety First: Perform all steps in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Prepare Solution: In a beaker or flask, carefully dilute commercial bleach with an equal volume of water to create an approximately 5-10% solution. Caution: Do not mix bleach with acid.
-
Assemble Scrubber: Fill the gas washing bottle to about two-thirds of its capacity with the bleach solution.
-
Connect to Reaction: Connect the outlet of your reaction apparatus (e.g., from the top of the condenser) to the inlet of the gas washing bottle using chemically resistant tubing. The inlet tube should extend below the surface of the bleach solution to ensure bubbling.
-
Vent Properly: Connect the outlet of the gas washing bottle to another piece of tubing that vents safely to the back of the fume hood. For highly odorous reactions, consider using a second bleach scrubber in series.
-
Monitor Efficacy: Periodically, test the efficacy of the scrubber by holding a moistened potassium iodide-starch paper near the outlet. If the paper turns blue-black, the bleach is still active. If it remains white, the bleach is exhausted and must be replaced.
Protocol 2: Analytical Confirmation of Byproduct Removal (Conceptual)
Confirming the absence of residual methyl mercaptan is crucial for product purity and safety. While quantitative analysis requires specialized equipment, qualitative checks can be informative.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive method for detecting volatile organic compounds.[15]
-
Headspace Analysis: A sample of the reaction mixture's headspace can be injected into a GC-MS. The absence of a peak corresponding to the mass-to-charge ratio of methyl mercaptan (m/z 48) indicates successful removal from the gas phase.
-
Liquid Injection: An aliquot of the quenched and worked-up reaction mixture can be analyzed. This confirms that no dissolved methyl mercaptan or easily decomposed precursors remain.
-
-
Flame Photometric Detector (FPD): A gas chromatograph equipped with a sulfur-selective FPD provides high sensitivity for detecting sulfur-containing compounds like methyl mercaptan.[15][16] This is a standard method used by agencies like OSHA for monitoring.[17]
References
-
U.S. National Library of Medicine, National Center for Biotechnology Information. "Toxicological Profile for Methyl Mercaptan - Chapter 6: Analytical Methods." Available at: [Link]
-
Taylor & Francis Online. "Comparison and analysis of several wet scrubbing solutions to remove methyl mercaptan." (2018). Available at: [Link]
-
ALS Global. "Methyl mercaptan - Analytical Method." Available at: [Link]
-
ACS Publications. "Single Column Trapping/Separation and Chemiluminescence Detection for On-Site Measurement of Methyl Mercaptan and Dimethyl Sulfide." (2006). Available at: [Link]
-
ResearchGate. "DETERMINATION OF TOTAL MERCAPTANS IN WATER AND WASTEWATER BY SPECTROPHOTOMETRY." Available at: [Link]
-
ResearchGate. "Schematic representation of quenching thiol disulfide exchange..." Available at: [Link]
-
ChemicalSafetyFacts.org. "Methyl Mercaptan." Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). "Methyl Mercaptan." Available at: [Link]
-
New Jersey Department of Health. "Right to Know - Hazardous Substance Fact Sheet: Methyl Mercaptan." Available at: [Link]
-
Hydrocarbon Processing. "Remove mercaptans from hydrocarbon condensates and NGL streams." (2016). Available at: [Link]
-
Scientific.Net. "Wet Scrubbing Removal of Methyl Mercaptan by Peroxymonosulfate under Acidic Condition." Available at: [Link]
-
National Center for Biotechnology Information. "Quantification of Thiols and Disulfides." Available at: [Link]
-
Organic Chemistry Portal. "Clean and Economic Synthesis of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via Bleach Oxidative Chlorosulfonation." Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). "Methyl Mercaptan | Medical Management Guidelines." Available at: [Link]
-
Airgas. "Methyl Mercaptan Safety Data Sheet." (2022). Available at: [Link]
-
Washington State University. "NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION." Available at: [Link]
-
Organic Syntheses. "β-HYDROXYETHYL METHYL SULFIDE." (1934). Available at: [Link]
-
PubMed. "Management of methyl mercaptan contained in waste gases - an overview." (2024). Available at: [Link]
-
ResearchGate. "Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions." Available at: [Link]
Sources
- 1. Clean and Economic Synthesis of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via Bleach Oxidative Chlorosulfonation [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Methyl Mercaptan - Chemical Safety Facts [chemicalsafetyfacts.org]
- 4. q2technologies.com [q2technologies.com]
- 5. Methyl Mercaptan | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. nj.gov [nj.gov]
- 7. airgas.com [airgas.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Remove mercaptans from hydrocarbon condensates and NGL streams | Gas Processing & LNG [gasprocessingnews.com]
- 14. Wet Scrubbing Removal of Methyl Mercaptan by Peroxymonosulfate under Acidic Condition | Scientific.Net [scientific.net]
- 15. ANALYTICAL METHODS - Toxicological Profile for Methyl Mercaptan - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Analytical Method [keikaventures.com]
- 17. osha.gov [osha.gov]
Stability of 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea under reflux conditions
The following guide serves as a specialized Technical Support Center for 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea (CAS: 75565-12-7).[1] It is designed to assist researchers in navigating the stability, reactivity, and troubleshooting of this compound, particularly under reflux conditions.
Status: Senior Application Scientist Verified Last Updated: February 23, 2026 Context: Synthesis of N-cyanoguanidines (Histamine H2-receptor antagonist precursors).
Executive Stability Profile
The stability of 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea under reflux is strictly context-dependent. It is an activated intermediate designed to react; therefore, its "instability" is often the desired feature, provided it follows the correct pathway.
Thermal & Chemical Stability Matrix
| Condition | Solvent System | Stability Status | Outcome / Observation |
| Inert Reflux | Dry Ethanol/MeCN/Toluene | Stable | Compound remains intact. Minor thermal degradation may occur >24h.[2] |
| Hydrolytic Reflux | Wet Alcohols / Aqueous | Unstable | Hydrolysis to 1-(4-methoxyphenyl)-3-cyanourea . Evolution of MeSH (rotten cabbage odor). |
| Aminolytic Reflux | Alcohols + 1°/2° Amine | Reactive | Conversion to N-cyanoguanidine . Rapid evolution of MeSH. |
| Acidic Reflux | Mineral Acids (HCl/H2SO4) | Degradation | Hydrolysis of the cyano group to an amide or complete skeletal breakdown. |
Expert Insights: The "4-Methoxy" Effect
As a researcher, you must account for the electronic influence of the para-methoxy group on the phenyl ring.
-
Mechanism: The 4-OMe group is an Electron Donating Group (EDG). It pushes electron density into the aromatic ring and, by conjugation, toward the isothiourea nitrogen.
-
Consequence: This reduces the electrophilicity of the central carbon atom (
). -
Troubleshooting Implication: Compared to a 4-nitro or unsubstituted analog, this compound reacts slower with amines . If your reaction is stalling, it is likely due to this electronic deactivation, not reagent degradation. You may need to increase reflux time or switch to a higher-boiling solvent (e.g., from Ethanol to Dioxane).
Visualizing Reactivity Pathways[3]
The following diagram illustrates the competing pathways this molecule faces under reflux. Use this to diagnose your reaction outcome.[2][3]
Caption: Figure 1.[4] Competing reaction pathways under reflux. Path A is the standard synthetic route. Path B is the primary mode of failure due to moisture.
Troubleshooting Guide & FAQs
Scenario 1: "I smell a strong rotten cabbage odor, but my product hasn't precipitated."
Diagnosis: Methanethiol (MeSH) evolution is occurring.
-
If Amine is present: The reaction is working. The lack of precipitate suggests the product is soluble in hot solvent. Action: Cool to 0°C or evaporate solvent to induce crystallization.
-
If NO Amine is present: You have moisture in your system. The compound is hydrolyzing to the urea derivative. Action: Check solvent water content (Karl Fischer) and dry your glassware.
Scenario 2: "The starting material is unchanged after 4 hours of reflux."
Diagnosis: Electronic deactivation (The "4-Methoxy Effect").
-
Root Cause: The amine nucleophile is not strong enough to attack the electron-rich center at this temperature.
-
Action:
-
Switch solvent from Ethanol (
C) to n-Propanol ( C) or Toluene ( C) . -
Add a "soft" Lewis Acid catalyst like AgNO
or HgCl (stoichiometric or catalytic) to coordinate the sulfur and make MeS a better leaving group (mercaptide precipitation drives the equilibrium).
-
Scenario 3: "I see a new spot on TLC, but it's not my guanidine."
Diagnosis: Formation of the N-cyanourea via hydrolysis.
-
Verification: Check the IR spectrum.
-
Isothiourea (Start):
cm (N-C N). -
Urea (Side Product): Strong Carbonyl stretch
cm appears; C N stretch shifts or weakens.
-
-
Action: This is irreversible. Discard and restart with anhydrous reagents.
Standard Operating Procedure (SOP)
Protocol: Synthesis of N-Cyanoguanidines from 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea.
-
Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl
) or N inlet. -
Dissolution: Dissolve 1.0 eq of 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea in anhydrous Ethanol or Acetonitrile (concentration
M). -
Addition: Add 1.1 – 1.2 eq of the target primary amine.
-
Note: If the amine is a salt (e.g., hydrochloride), add 1.2 eq of Triethylamine (TEA) to liberate the free base in situ.
-
-
Reflux: Heat to reflux.[2]
-
Monitoring: Monitor for MeSH evolution (trap with bleach solution to neutralize odor).
-
Time: Typically 3–12 hours depending on the amine's steric hindrance.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Many N-cyanoguanidines will precipitate upon cooling. Filter and wash with cold ethanol.
-
If no precipitate: Evaporate solvent to 20% volume and add Diethyl Ether to force precipitation.
-
References
-
BenchChem. (2025).[2][5] Application Notes and Protocols: Reactions with N-Cyano-N,O-dimethylisourea. Retrieved from
-
Santa Cruz Biotechnology. (2024).[1] 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea Product Data. Retrieved from
-
Beilstein Journal of Organic Chemistry. (2021). Synthetic accesses to biguanide compounds via N-cyano-S-methylisothioureas. Retrieved from
-
Organic Syntheses. (1946). Preparation of Guanylthiourea and related isothiourea derivatives. Coll. Vol. 3, p. 440. Retrieved from
Sources
Validation & Comparative
A Comparative Guide to the Characteristic IR Absorption of the Cyano Group in Isothioureas
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cyano Group as a Vibrational Probe
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences, providing a molecular fingerprint based on the vibrational modes of functional groups. Among these, the cyano (C≡N) group stands out as a particularly sharp and informative reporter. Its stretching vibration, typically appearing in a relatively uncongested region of the mid-IR spectrum (2000-2300 cm⁻¹), offers valuable insights into the electronic environment and structural nuances of a molecule.[1][2] This guide provides a comparative analysis of the characteristic IR absorption bands of the cyano group within the isothiourea scaffold, a functional group of growing importance in medicinal chemistry and materials science. We will delve into the theoretical underpinnings of the C≡N stretching frequency, compare it with related functional groups, and provide a practical, experimentally-grounded protocol for its characterization.
The Isothiourea Scaffold: A Brief Overview
Isothioureas are a class of organosulfur compounds characterized by a C=N double bond and an S-alkyl or S-aryl group. When a cyano group is attached to one of the nitrogen atoms, it forms an N-cyanoisothiourea. This structural motif is found in a variety of biologically active molecules and serves as a versatile synthetic intermediate. The electronic interplay between the cyano, imine, and thioether functionalities within the isothiourea backbone significantly influences the vibrational frequency of the C≡N bond.
Characteristic IR Absorption of the Cyano Group: A Comparative Analysis
The position of the C≡N stretching vibration in an IR spectrum is primarily governed by the bond strength and the reduced mass of the two atoms, as described by Hooke's Law. However, electronic effects such as induction, resonance (conjugation), and the nature of the substituents play a crucial role in fine-tuning this frequency.
General Wavenumber Ranges
The C≡N triple bond is one of the strongest in organic chemistry, leading to a high vibrational frequency. A general comparison with other related functional groups is presented below:
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |
| Alkyl Nitriles (R-C≡N) | 2240 - 2260 | Medium to Strong, Sharp | The position is sensitive to the electronegativity of the substituent R. |
| Aryl Nitriles (Ar-C≡N) | 2220 - 2240 | Strong, Sharp | Conjugation with the aromatic ring weakens the C≡N bond, lowering the frequency.[1] |
| Isocyanates (R-N=C=O) | 2250 - 2275 | Strong, Broad | Asymmetric stretch of the cumulene system. |
| Isothiocyanates (R-N=C=S) | 2000 - 2200 | Strong, Broad | Lower frequency compared to isocyanates due to the heavier sulfur atom.[3] |
| Cyanamides (R₂N-C≡N) | 2220 - 2243 | Strong, Sharp | The nitrogen lone pair can donate electron density into the C≡N π-system, influencing the frequency. |
| N-Cyanoisothioureas | ca. 2220 - 2260 | Strong, Sharp | Expected range based on related structures like N-cyanoisoureas.[4] The exact position is influenced by the substituents on the sulfur and the other nitrogen atom. |
Factors Influencing the C≡N Stretching Frequency in Isothioureas
The precise wavenumber of the cyano group's IR absorption in an isothiourea derivative is a result of a delicate balance of several electronic and structural factors:
-
Inductive Effects: Electronegative substituents on the isothiourea backbone can withdraw electron density from the C≡N bond through the sigma framework. This generally leads to a slight increase in the bond strength and a shift to a higher wavenumber (a blueshift).
-
Resonance Effects (Conjugation): Delocalization of π-electrons involving the C=N double bond and potentially the sulfur atom's lone pairs can affect the electron density of the cyano group. If the cyano group is part of a larger conjugated system, this can lead to a weakening of the C≡N bond and a shift to a lower wavenumber (a redshift).
-
Hydrogen Bonding: In the solid state or in protic solvents, the nitrogen atom of the cyano group can act as a hydrogen bond acceptor. This interaction can influence the electron distribution within the C≡N bond, often leading to a slight blueshift in the stretching frequency.
-
Coordination to Metal Ions: The nitrogen atom of the cyano group in isothioureas can coordinate to metal ions. This coordination typically leads to a significant increase in the C≡N stretching frequency.[5][6]
The interplay of these factors makes the C≡N stretching frequency a sensitive probe of the molecular environment within N-cyanoisothiourea derivatives. For instance, in a series of related compounds, a systematic shift in this band can provide valuable information about the electronic effects of different substituents.
Experimental Workflow for IR Analysis of N-Cyanoisothioureas
The following diagram outlines a typical workflow for obtaining and analyzing the infrared spectrum of a solid N-cyanoisothiourea sample.
Caption: A typical experimental workflow for the IR analysis of solid N-cyanoisothiourea compounds.
Detailed Experimental Protocol: ATR-FTIR Spectroscopy of a Solid N-Cyanoisothiourea
This protocol describes the use of Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy, a common and convenient method for analyzing solid samples.
Materials:
-
Solid N-cyanoisothiourea sample
-
Spatula
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Prepare the ATR Crystal:
-
Ensure the ATR crystal surface is clean. Moisten a lint-free wipe with the cleaning solvent and gently wipe the crystal surface.
-
Allow the solvent to fully evaporate.
-
Record a background spectrum. This will subtract any atmospheric (e.g., CO₂, H₂O) and crystal-related absorptions from the sample spectrum.
-
-
Sample Application:
-
Using a clean spatula, place a small amount of the solid N-cyanoisothiourea sample onto the center of the ATR crystal. Only a few milligrams of the sample are needed to cover the crystal surface.
-
Lower the press arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Process the acquired spectrum using the spectrometer software. This may include baseline correction and smoothing.
-
Identify the characteristic absorption band for the cyano group stretch in the 2220-2260 cm⁻¹ region. Note its exact wavenumber, intensity (e.g., strong, medium, weak), and shape (e.g., sharp, broad).
-
Identify other key functional group absorptions to confirm the overall structure of the isothiourea derivative (e.g., C=N stretch, C-S stretch, N-H stretch if applicable).
-
-
Cleaning:
-
Retract the press arm and carefully remove the solid sample from the ATR crystal using a spatula and a dry, lint-free wipe.
-
Clean the crystal surface thoroughly with a solvent-moistened lint-free wipe to remove any residual sample.
-
Conclusion
The cyano group in isothioureas presents a sharp and sensitive vibrational probe in a distinct region of the infrared spectrum. Its characteristic absorption, typically found in the 2220-2260 cm⁻¹ range, provides valuable information about the electronic environment within the molecule. By carefully analyzing the position and intensity of this band and comparing it to related functional groups, researchers can gain significant insights into the structure and bonding of these important compounds. The experimental protocol provided offers a reliable method for obtaining high-quality IR data, facilitating the characterization and development of novel isothiourea-based molecules for a wide range of applications in science and industry.
References
-
Feng, C., et al. (2015). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency? PLoS ONE, 10(10), e0140498. [Link]
-
ResearchGate. (2025). Structure and vibrational spectra of the thiourea derivative and its complex with Ni(II). [Link]
-
ResearchGate. (2025). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy. [Link]
-
Kollár, L., et al. (2017). Synthesis of Chiral Thiourea-Thioxanthone Hybrids. Molecules, 22(10), 1735. [Link]
-
Semantic Scholar. (2020). SPECTROSCOPIC AND THERMAL STUDIES OF CYANO BRIDGED HETERO- METALLIC POLYMERIC COMPLEXES DERIVED FROM LIGANDS CONTAINING N AND S. [Link]
-
ResearchGate. (2007). The Vibrational Spectra of the Cyanide Ligand Revisited: Double Bridging Cyanides. [Link]
-
SciELO. (2021). Preparation and Characterisation of the Cyano-Bridged Transition Metal Complexes Using N,Nо-Diethyl Thiourea as a Ligand. [Link]
-
MDPI. (2021). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. [Link]
-
Elixir International Journal. (2013). VIBRATIONAL SPECTRA AND ANALYSIS OF NITROFURAZONE. [Link]
-
PubMed. (2010). Synthesis and in vitro study of pseudo-peptide thioureas containing α-aminophosphonate moiety as potential antitumor agents. [Link]
-
ResearchGate. (2018). Blueshift of the C N stretching vibration of acetonitrile in solution: computational and experimental study. [Link]
-
Chemical Papers. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. [Link]
-
MDPI. (2022). Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. [Link]
-
PMC. (2025). Label-free linear and non-linear vibrational spectroscopy for functional materials: state-of-the-art and future perspectives. [Link]
-
MDPI. (2011). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. [Link]
-
University of Arizona. IR Absorption Table. [Link]
-
MDPI. (2013). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. [Link]
-
Journal of the Chemical Society (Resumed). (1960). 250. The infrared spectra of some N-heteroaromatic mercaptocompounds and of their N-methyl and S-methyl derivatives. [Link]
-
PMC. (2021). N-Cyanorhodamines: cell-permeant, photostable and bathochromically shifted analogues of fluoresceins. [Link]
-
ResearchGate. (2021). Preparation and Characterisation of the Cyano-Bridged Transition Metal Complexes Using N,N-Diethyl Thiourea as a Ligand. [Link]
-
Journal of Scientific Research. (2016). SPECTROSCOPIC PROPERTIES OF CYTOSINE: A COMPUTATIONAL INVESTIGATION. [Link]
-
Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]
-
Amanote Research. (1989). Spectroscopic Studies of N–S–O Anions: The Reactions of NSO−with Elemental Sulphur and With S4N4. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Preparation and Characterisation of the Cyano-Bridged Transition Metal Complexes Using N,N-Diethyl Thiourea as a Ligand [scielo.org.za]
A Comparative Guide to 13C NMR Chemical Shift Assignment in Methoxyphenyl Isothioureas
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyphenyl isothioureas represent a class of organic compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for providing detailed information about the carbon skeleton of a molecule. This guide offers an in-depth technical comparison of the 13C NMR chemical shifts for ortho-, meta-, and para-methoxyphenyl isothioureas, providing researchers with the foundational knowledge to confidently assign their spectra. We will delve into the underlying principles governing the observed chemical shifts and provide supporting experimental data to create a self-validating reference.
Fundamental Principles of 13C NMR Spectroscopy in Aromatic Isothioureas
13C NMR spectroscopy measures the magnetic properties of the ¹³C isotope. The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment. In methoxyphenyl isothioureas, the key determinants of the chemical shifts are:
-
Hybridization State: sp²-hybridized carbons (aromatic and isothiourea C=S) resonate at a lower field (higher ppm) than sp³-hybridized carbons (methoxy group).[1][2][3]
-
Inductive and Resonance Effects: The electronegative oxygen and nitrogen atoms in the methoxy and isothiourea moieties, respectively, influence the electron density of the aromatic ring through inductive withdrawal and resonance donation. These effects are position-dependent (ortho, meta, para) and are crucial for distinguishing between the isomers.
-
Through-Space Effects: Steric interactions, particularly in the ortho isomer, can influence the conformation of the methoxy group and subsequently alter the chemical shifts of nearby carbons.[4]
Experimental Protocol: Acquiring High-Quality 13C NMR Spectra
A standardized protocol is essential for obtaining reproducible and high-quality 13C NMR data.
1. Sample Preparation:
- Dissolve 10-20 mg of the purified methoxyphenyl isothiourea derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.[5]
- Use a high-purity NMR tube.
- Ensure the sample is free of particulate matter.
2. NMR Spectrometer Setup:
- Use a spectrometer with a field strength of at least 75 MHz for ¹³C observation.
- Tune and match the probe for the ¹³C frequency.
- Shim the magnetic field to achieve optimal resolution.
3. Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
- Spectral Width: A spectral width of 0 to 200 ppm is generally sufficient to cover all carbon signals in these compounds.[1][3]
- Acquisition Time: An acquisition time of 1-2 seconds is standard.
- Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
- Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.
- Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.
4. Data Processing:
- Apply a Fourier transform to the free induction decay (FID).
- Phase the spectrum to obtain pure absorption signals.
- Reference the spectrum to the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.0 ppm).
- Perform baseline correction.
Workflow for 13C NMR Data Acquisition and Analysis
Caption: Experimental workflow for 13C NMR analysis.
Comparative Analysis of 13C NMR Chemical Shifts
The position of the methoxy group on the phenyl ring significantly influences the 13C NMR spectrum. Below is a detailed comparison of the expected and observed chemical shifts for the key carbon atoms in ortho-, meta-, and para-methoxyphenyl isothioureas.
Isothiourea Carbon (C=S)
The isothiourea carbon is a thiocarbonyl group and is expected to resonate at a very low field due to the deshielding effect of the double bond to sulfur and the adjacent nitrogen atoms.
-
Expected Range: Generally, the C=S carbon of thioureas and related compounds appears in the range of 175-185 ppm .[6][7]
-
Experimental Data: In N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea, the C=S signal was observed at 179.0 ppm .[8]
-
Comparison: The electronic effect of the methoxy group on the distant C=S carbon is expected to be minimal. Therefore, the chemical shift of the isothiourea carbon should be relatively consistent across the three isomers, likely falling within the 178-182 ppm range.
Methoxy Carbon (-OCH₃)
The sp³-hybridized carbon of the methoxy group is highly shielded and appears at a high field.
-
Expected Range: The methoxy carbon in aromatic systems typically resonates between 55 and 62 ppm .[4][6]
-
Experimental Data: For N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea, the methoxy carbon signal is at 55.8 ppm .[8]
-
Comparison:
-
Para-isomer: The methoxy group is electronically unhindered, and its chemical shift is expected to be around 55-56 ppm.
-
Meta-isomer: The electronic environment is similar to the para-isomer, so a similar chemical shift is anticipated.
-
Ortho-isomer: Steric hindrance from the adjacent isothiourea group can restrict the rotation of the methoxy group, potentially causing a downfield shift to around 60-62 ppm due to the "ortho effect".[4]
-
Aromatic Carbons
The chemical shifts of the aromatic carbons are most affected by the position of the methoxy substituent. The following table summarizes the expected and observed chemical shifts based on substituent effects. The predictions are based on the additive effect of the -NH-C(=S)- and -OCH₃ groups on the chemical shifts of a benzene ring (base value: 128.5 ppm).
| Carbon Position | Substituent Effect of -NH-C(=S)- (Predicted) | Substituent Effect of -OCH₃ (Literature) | Predicted Shift (ortho) | Predicted Shift (meta) | Predicted Shift (para) | Experimental Data (p-isomer derivative)[8] |
| C-ipso (C-NH) | +10 to +15 | ~138-143 | ~138-143 | ~138-143 | 131.0 | |
| C-ortho | -5 to -10 | -14.4 | ~114 | ~123 | ~114 | 126.4 |
| C-meta | +1 to +3 | +1.0 | ~129 | ~129 | ~129 | 114.3 |
| C-para | -3 to -7 | -7.7 | ~121 | ~121 | ~121 | - |
| C-ipso (C-OCH₃) | +31.4 | ~159.9 | ~159.9 | ~159.9 | 158.0 |
Note: Predicted values are estimations and can vary based on solvent and other structural features. The experimental data is for a substituted thiourea, which may account for some differences from the predicted values for the unsubstituted isothiourea.
Interpretation of Substituent Effects
The following diagram illustrates the expected electronic effects of the methoxy group on the aromatic ring, which dictate the observed chemical shifts.
Caption: Predicted aromatic 13C chemical shifts.
Comparison with Alternative Techniques
While 13C NMR is a powerful tool, it is often used in conjunction with other analytical methods for comprehensive structural elucidation.
| Technique | Advantages | Limitations |
| ¹H NMR | Higher sensitivity, provides information on proton environments and coupling. | Can have overlapping signals in the aromatic region. |
| Mass Spectrometry | Provides accurate molecular weight and fragmentation patterns. | Does not provide direct information on the carbon skeleton or isomer positions. |
| Infrared (IR) Spectroscopy | Identifies functional groups (e.g., C=S, N-H, C-O). | Does not provide detailed structural information. |
| X-ray Crystallography | Provides the definitive 3D structure of a crystalline compound. | Requires a single crystal of suitable quality. |
Conclusion
The 13C NMR chemical shifts of methoxyphenyl isothioureas are highly informative for distinguishing between ortho, meta, and para isomers. The chemical shift of the isothiourea carbon remains relatively constant, while the methoxy and aromatic carbon signals are sensitive to the substituent position. By understanding the fundamental principles of substituent effects and following a standardized experimental protocol, researchers can confidently assign the 13C NMR spectra of these important compounds, facilitating their research in drug discovery and development. This guide provides a solid foundation for such assignments, combining theoretical predictions with available experimental data.
References
-
Tous, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 791-803. [Link][4]
- Abosadiya, H. M. (2021). Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea. European Journal of Chemistry, 12(4), 436-441.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
-
Hearn, M. T. W., & Potts, K. T. (1975). 13C NMR spectroscopy of thioureas, ureas, and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (14), 1918-1923. [Link][7]
-
Abosadiya, H. M. A. (2024). Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea. European Journal of Chemistry, 15, 320-324. [Link][8]
- Pavia, D. L. (2014).
-
Breitmaier, E., & Voelter, W. (2008). 13C NMR spectroscopy: methods and applications in organic chemistry. John Wiley & Sons.[1]
- Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR spectroscopy. John Wiley & Sons.
- Silverstein, R. M., & Webster, F. X. (2011). Spectrometric identification of organic compounds. John Wiley & Sons.
- Williams, D. H., & Fleming, I. (2008). Spectroscopic methods in organic chemistry.
-
Kemp, W. (2005). Organic spectroscopy. Macmillan International Higher Education.[2]
-
Field, L. D., Sternhell, S., & Kalman, J. R. (2012). Organic structures from spectra. John Wiley & Sons.[3]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667.[5]
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. rose-ibadai.repo.nii.ac.jp [rose-ibadai.repo.nii.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.uoi.gr [chem.uoi.gr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eurjchem.com [eurjchem.com]
A Senior Application Scientist's Guide to Differentiating 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea from Reaction Byproducts
Section 1: Synthetic Pathway and the Genesis of Impurities
The most common route to N-aryl-S-methylisothioureas involves the S-methylation of a corresponding thiourea precursor. The synthesis of 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea likely proceeds via the reaction of 4-methoxyphenyl isothiocyanate with cyanamide to form a thiourea intermediate, followed by methylation. This pathway, while effective, is susceptible to several side reactions that generate a predictable profile of byproducts.
Common Byproducts Include:
-
Starting Materials: Unreacted 1-(4-methoxyphenyl)thiourea or its cyano-guanidine precursor.
-
Isomeric Byproducts: N-methylation instead of S-methylation, leading to a guanidine derivative.
-
Hydrolysis Products: Conversion of the isothiourea back to the corresponding urea.
-
Cyanamide Dimers/Trimers: Formation of dicyandiamide or melamine, especially under thermal stress.[1][2]
The following diagram illustrates the intended synthetic route and the potential formation pathways for key impurities.
Caption: Synthetic route to the target compound and origins of common byproducts.
Section 2: The Analytical Workflow: A Multi-Technique Approach
No single analytical technique can provide a complete picture of purity. A robust, self-validating workflow integrates chromatographic separation with multiple spectroscopic methods. This ensures that what appears as a single peak in a chromatogram is indeed the correct molecule, free of co-eluting impurities.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
